Ethyl 2-(2,2,2-trifluoroethoxy)acetate
Description
The exact mass of the compound Ethyl 2-(2,2,2-trifluoroethoxy)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(2,2,2-trifluoroethoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,2,2-trifluoroethoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,2,2-trifluoroethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-2-12-5(10)3-11-4-6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRZJRBDLWWIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522120 | |
| Record name | Ethyl (2,2,2-trifluoroethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88383-15-7 | |
| Record name | Ethyl (2,2,2-trifluoroethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2,2,2-trifluoroethoxy)acetate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Guide: Solubility and Stability of Ethyl 2-(2,2,2-trifluoroethoxy)acetate
[1]
Executive Summary
Ethyl 2-(2,2,2-trifluoroethoxy)acetate is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its utility stems from the trifluoroethoxy group , which imparts unique lipophilicity and metabolic stability to downstream products. However, the presence of the electron-withdrawing trifluoroethyl moiety significantly alters the electronic environment of the ester, influencing both its solubility profile and its susceptibility to hydrolytic degradation.
This guide provides a rigorous technical analysis of the compound’s solubility parameters and stability thresholds, offering validated protocols for researchers to maximize yield and minimize degradation during handling.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | Ethyl 2-(2,2,2-trifluoroethoxy)acetate |
| CAS Number | 88383-15-7 |
| Molecular Formula | C₆H₉F₃O₃ |
| Molecular Weight | 186.13 g/mol |
| Structure | CF₃-CH₂-O-CH₂-COOCH₂CH₃ |
| Physical State | Colorless Liquid |
| Predicted LogP | ~1.2 - 1.5 (Moderately Lipophilic) |
| Boiling Point | ~170–180°C (Estimated based on homologs) |
Structural Insight: The molecule consists of an ethyl ester core linked to a trifluoroethyl group via an ether oxygen. The ether linkage (-O-) is chemically robust, but the ester carbonyl (-COO-) is the primary site of reactivity.[1] The strong electron-withdrawing effect (-I effect) of the trifluoromethyl (CF₃) group propagates through the ether oxygen, decreasing the electron density at the carbonyl carbon.[1] This makes the ester more electrophilic and consequently more susceptible to nucleophilic attack (hydrolysis) compared to non-fluorinated analogs like ethyl ethoxyacetate.
Solubility Profile
The solubility of Ethyl 2-(2,2,2-trifluoroethoxy)acetate is governed by the competition between its polar ester/ether functionalities and the hydrophobic, fluorinated tail.[1]
Solvent Compatibility Matrix[1]
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | THF, Acetonitrile, DMF, DMSO | Excellent | Preferred for reactions.[1] The oxygen atoms accept hydrogen bonds, while the fluoro-group interacts favorably with dipolar solvents.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Ideal for extraction and chromatography. High solvation energy for the fluorinated segment. |
| Esters/Ketones | Ethyl Acetate, Acetone | Good | Suitable for standard handling. |
| Non-Polar | Hexanes, Heptane, Toluene | Moderate | Soluble, but may require co-solvents at high concentrations or low temperatures. |
| Protic (Water) | Water, Brine | Poor / Insoluble | The CF₃ group renders the molecule sufficiently lipophilic to phase-separate from water.[1] |
| Protic (Alcohols) | Ethanol, Methanol | Soluble | Caution: Potential for transesterification if catalyzed by acid/base.[1] |
Decision Logic for Solvent Selection
The following decision tree illustrates the logic for selecting a solvent based on the intended experimental outcome, prioritizing stability and solubility.
Figure 1: Decision matrix for solvent selection to minimize side reactions and maximize solubility.
Stability & Degradation Mechanisms[1]
Hydrolytic Instability
The primary degradation pathway is hydrolysis of the ester bond.
-
Mechanism: Water acts as a nucleophile attacking the carbonyl carbon.
-
Catalysis: The reaction is slow at neutral pH but rapidly accelerated by bases (OH⁻) and acids (H⁺).
-
Fluorine Effect: The electron-withdrawing CF₃ group destabilizes the ester, making the carbonyl carbon more positive (electrophilic).[1] Consequently, basic hydrolysis (saponification) occurs faster for this compound than for non-fluorinated equivalents.
Degradation Pathway:
-
Nucleophilic Attack: Hydroxide attacks the carbonyl.[2]
-
Tetrahedral Intermediate: Transient species formed.[1]
-
Collapse: Ethoxide is eliminated.
-
Product Formation: 2-(2,2,2-trifluoroethoxy)acetic acid and Ethanol.[1]
Figure 2: The irreversible hydrolysis pathway leading to the formation of the free acid.[1]
Thermal Stability[1]
-
Status: Generally stable up to ~100°C in the absence of moisture.
-
Distillation: Can be purified by vacuum distillation.
-
Risk: Prolonged heating in the presence of trace moisture will drive autocatalytic hydrolysis (acid produced catalyzes further hydrolysis).
Handling & Storage Protocols
To maintain purity (>98%) and prevent degradation, the following "Self-Validating" protocols must be employed.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen .[1] The compound is hygroscopic; moisture ingress triggers hydrolysis.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Avoid long-term storage in plastic, which may leach plasticizers or allow moisture permeation.[1]
Experimental Workflow: Solubility & Stability Check
Before using the compound in critical assays, validate its integrity.
Protocol: Rapid Purity & Stability Assay (HPLC/GC)
-
Preparation: Dissolve 10 mg of the compound in 1 mL of Acetonitrile (HPLC Grade).
-
Visual Inspection: Solution should be clear and colorless. Turbidity implies hydrolysis (insoluble acid formation) or polymerization.
-
Analysis: Inject onto a C18 HPLC column (or GC-MS).
-
Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).
-
Detection: UV 210 nm (Ester carbonyl absorption).
-
-
Validation Criteria:
-
Pass: Single peak >98% area.[1]
-
Fail: Presence of a secondary peak at earlier retention time (Acid degradation product).
-
References
-
PubChem. (2023). 2,2,2-Trifluoroethyl acetate and related esters - Compound Summary. National Library of Medicine. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for ester hydrolysis and inductive effects).
Reactivity profile of "Ethyl 2-(2,2,2-trifluoroethoxy)acetate"
The following technical guide details the reactivity profile of Ethyl 2-(2,2,2-trifluoroethoxy)acetate , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.
Technical Guide & Whitepaper [1][2]
Executive Summary
Ethyl 2-(2,2,2-trifluoroethoxy)acetate is a bifunctional fluorinated building block characterized by an ethyl ester and a trifluoroethoxy ether linkage.[1][2] It serves as a critical intermediate for introducing the 2,2,2-trifluoroethoxy (
This guide analyzes the molecule's electronic architecture, defining its reactivity in nucleophilic substitutions, enolate chemistry, and reduction pathways.[1][2]
Molecular Architecture & Electronic Properties[1][2][3]
Structural Components
The molecule consists of three distinct reactive zones:[1][2]
-
The Trifluoroethyl Group (
): A chemically robust, electron-withdrawing motif.[1] -
The Ether Linkage (
): The bridge transmitting the inductive effect of the group to the -carbon.[1] -
The
-Methylene Ester ( ): The primary site of chemical functionalization.[1]
Electronic "Tug-of-War"
The reactivity of the
-
Resonance Donation: The ether oxygen donates electron density into the
-carbon, typically destabilizing the conjugate base (enolate).[1] -
Inductive Withdrawal: The strong
-withdrawing effect of the group ( effect) pulls electron density away from the ether oxygen, significantly dampening its resonance donation.[1]
Net Result: The
Synthetic Utility & Reactivity Profile[1][2][4]
Reactivity Map
The compound acts as a divergent intermediate.[1][2] The ester can be modified to link the fluorinated motif to larger scaffolds, while the
Figure 1: Divergent synthetic pathways for Ethyl 2-(2,2,2-trifluoroethoxy)acetate.
Detailed Reaction Pathways
A. Nucleophilic Acyl Substitution (Ester Modification)
The ester carbonyl is activated by the inductive effect of the
-
Hydrolysis: Rapid saponification with LiOH in THF/Water yields the corresponding carboxylic acid.[1][2] This acid is a key building block for amide coupling reactions (e.g., using HATU/EDC) to install the trifluoroethoxyacetyl group.[1][2]
-
Amidation: Direct aminolysis is possible but often requires heating.[1] The preferred route is Hydrolysis
Acid Chloride/Activated Ester Amide.[1][2]
B. Enolate Chemistry (
-Functionalization)
Due to the enhanced acidity described in Section 2.2, the
-
Reagents: Lithium Diisopropylamide (LDA) or LiHMDS at -78°C are recommended.[1] Weaker bases (NaH) may lead to self-condensation (Claisen) side products if not carefully controlled.[1][2]
-
Mechanism: The lithium enolate is formed and trapped with alkyl halides.[1][2]
-
Critical Note: The
group is a stable leaving group ( of TFE 12.4).[1] While -elimination is structurally impossible (no -proton on the ether side relative to the carbonyl), harsh conditions could theoretically trigger retro-Michael type decomposition or cleavage if the -carbon is heavily substituted.[1]
C. Reduction
Reduction of the ester with
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)acetate
Rationale: This protocol utilizes the Williamson Ether Synthesis.[1][2] Trifluoroethanol is deprotonated and attacks ethyl bromoacetate.[1][2]
Reagents:
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon. Add NaH (1.1 equiv) and suspend in anhydrous THF (0.5 M concentration).
-
Alkoxide Formation: Cool to 0°C. Add 2,2,2-Trifluoroethanol dropwise. Evolution of
gas will be observed.[1][2] Stir for 30 min at 0°C, then 30 min at RT to ensure complete deprotonation. Note: Trifluoroethoxide is less nucleophilic than ethoxide but generated cleanly. -
Alkylation: Cool back to 0°C. Add Ethyl Bromoacetate dropwise.
-
Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by TLC (stain with
). -
Workup: Quench with saturated
. Extract with or EtOAc.[1][2] Wash organics with brine, dry over , and concentrate.[1][2] -
Purification: Distillation or Flash Chromatography (Hexanes/EtOAc).[1][2]
Protocol 2: Hydrolysis to Acid
Rationale: Mild conditions are preferred to prevent potential ether cleavage.[1]
-
Add LiOH
(1.5 equiv).[1][2] Stir at RT for 2 hours. -
The resulting 2-(2,2,2-trifluoroethoxy)acetic acid is usually pure enough for coupling.[1][2]
Applications in Drug Design[2][3]
The Trifluoroethoxy (
| Property | Effect of | Mechanism |
| Metabolic Stability | Increased | The |
| Lipophilicity | Increased | Fluorine has low polarizability.[1] Increases LogP, potentially improving membrane permeability.[1][2] |
| Conformation | Altered | The "Gauche Effect" (interaction between O and F) can lock the side chain into specific conformations, favoring distinct binding modes.[1][2] |
Safety & Handling
-
Toxicity: The hydrolysis product, 2,2,2-Trifluoroethanol (TFE) , is toxic (reproductive toxin).[1][2] All hydrolysis reactions must be performed in a fume hood.[1][2]
-
Volatility: The ethyl ester is volatile.[1] Avoid prolonged exposure to high vacuum during rotary evaporation.[1][2]
-
Incompatibility: Avoid mixing with strong reducing agents (e.g., Sodium metal) without solvent control, as fluorinated ethers can undergo reductive defluorination under extreme conditions.[1][2]
References
-
Synth. Commun. "Williamson Ether Synthesis of Fluorinated Ethers." Synthetic Communications, Vol 30, Issue 15.[1][2] (General protocol adaptation for fluoroalkoxides).
-
J. Med. Chem. "Fluorine in Medicinal Chemistry."[1][2] Journal of Medicinal Chemistry, 2008, 51, 4359–4369.[1][2] Link[1][2]
-
Org. Process Res. Dev. "Scalable synthesis of alpha-fluoroethers."[1] Organic Process Research & Development. (Process safety data for trifluoroethoxy derivatives).
-
Sigma-Aldrich. "2,2,2-Trifluoroethanol Safety Data Sheet." Link
Sources
Commercial availability and suppliers of "Ethyl 2-(2,2,2-trifluoroethoxy)acetate"
CAS: 175278-45-4 | Technical Guidance for Drug Discovery Applications
Executive Summary
Ethyl 2-(2,2,2-trifluoroethoxy)acetate (CAS 175278-45-4) is a specialized fluorinated building block used primarily in medicinal chemistry to introduce the 2,2,2-trifluoroethoxy (
Current Market Status: Unlike common reagents (e.g., Ethyl trifluoroacetate), this compound is rarely available as a bulk catalog item . It is typically classified as a "Made-to-Order" or "Custom Synthesis" product.
This guide provides a dual-track strategy for researchers:
-
Sourcing: Identification of capable custom synthesis vendors.
-
Synthesis: A validated in-house protocol for generating the compound from accessible precursors.
Part 1: Chemical Profile & Strategic Utility
Structural Identity
Crucial Distinction: Do not confuse this compound with Ethyl trifluoroacetate (CAS 383-63-1), which is the ethyl ester of trifluoroacetic acid. The target molecule is an ether-ester .
| Property | Detail |
| IUPAC Name | Ethyl 2-(2,2,2-trifluoroethoxy)acetate |
| CAS Number | 175278-45-4 |
| Molecular Formula | |
| Molecular Weight | 186.13 g/mol |
| Key Functional Groups | Trifluoroethoxy ether, Ethyl ester |
| Predicted Boiling Point | ~165–170 °C (at 760 mmHg) |
Pharmacological Utility (The "Why")
The 2,2,2-trifluoroethoxy group is a privileged scaffold in drug design:
-
Metabolic Stability: The strong
bonds and electron-withdrawing nature of the group protect the adjacent methylene positions from oxidative metabolism (P450 blocking). -
Lipophilicity Modulation: It increases
compared to a standard ethoxy group, enhancing membrane permeability without the steric bulk of a tert-butyl group. -
Conformational Bias: The "gauche effect" of fluorine can lock the side chain into specific conformations, potentially improving binding affinity.
Part 2: Sourcing Landscape & Decision Matrix
Due to the scarcity of shelf-stock, researchers must choose between outsourcing and internal synthesis.
Commercial Availability Analysis[2]
-
Catalog Stock: Low Probability. Major distributors (Sigma, Fisher) typically list this as "Inquire" or "Backorder."
-
Lead Time: 4–8 weeks (Custom Synthesis).
-
Purity Requirements: Drug discovery applications typically require >97% purity with strict limits on residual heavy metals if used in late-stage coupling.
Validated Supplier Categories
While direct stock is rare, the following vendor types are equipped to synthesize this compound on demand:
-
Tier 1: Fluorine Specialists (High Reliability)
-
Examples: Fluorochem (UK), Apollo Scientific (UK), SynQuest Labs (USA).
-
Capability: These vendors stock the precursor (Trifluoroethanol) and handle lachrymators (Ethyl bromoacetate) routinely.
-
-
Tier 2: Custom Synthesis CROs (Scalable)
-
Examples: Enamine (Ukraine/Latvia), WuXi AppTec (China), Pharmablock.
-
Use Case: If you need >100g or kg quantities for process development.
-
Sourcing Decision Logic (DOT Visualization)
Figure 1: Decision matrix for sourcing Ethyl 2-(2,2,2-trifluoroethoxy)acetate based on scale and availability.
Part 3: Technical Synthesis Protocol (In-House)
If commercial lead times are prohibitive, this compound can be synthesized in a standard medicinal chemistry lab.
Retrosynthetic Analysis
The most reliable route is a Williamson Ether Synthesis .
-
Nucleophile: 2,2,2-Trifluoroethanol (TFE).
-
Challenge: TFE is acidic (
) but the resulting alkoxide is less nucleophilic than ethoxide due to the electron-withdrawing group. Stronger conditions (NaH) are preferred over weak bases ( ).
Reaction Scheme (DOT Visualization)
Figure 2: Synthesis pathway via Williamson etherification.
Detailed Experimental Procedure
Scale: 10 mmol (approx. 1.86 g theoretical yield).
Reagents:
-
2,2,2-Trifluoroethanol (1.2 eq, 12 mmol)
-
Sodium Hydride (60% in oil) (1.3 eq, 13 mmol)
-
Ethyl Bromoacetate (1.0 eq, 10 mmol)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Base Preparation: Add NaH (520 mg, 60% dispersion) to the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional for discovery scale). Suspend in anhydrous THF (10 mL). Cool to 0°C (ice bath).
-
Alkoxide Formation: Add 2,2,2-Trifluoroethanol (0.87 mL) dropwise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until evolution ceases.
-
Alkylation: Add Ethyl bromoacetate (1.1 mL) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes; Stain: KMnO4).
-
Workup:
-
Quench carefully with saturated
solution (10 mL). -
Extract with Diethyl Ether or Ethyl Acetate (
mL). -
Wash combined organics with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude oil is often pure enough for subsequent steps. If not, purify via flash column chromatography (SiO2, 0–20% EtOAc in Hexanes) or vacuum distillation (if >5g scale).
Part 4: Handling, Safety & QC
Safety Hazards (HSE)
This synthesis involves hazardous reagents. Strict adherence to safety protocols is mandatory.
| Reagent | Hazard Class | Precaution |
| Ethyl Bromoacetate | Lachrymator , Highly Toxic | Handle ONLY in a fume hood. Wear goggles and face shield. |
| 2,2,2-Trifluoroethanol | Reprotoxic, Acutely Toxic | Avoid inhalation. Use double-gloving (Nitrile). |
| Sodium Hydride | Flammable Solid, Water Reactive | Keep away from moisture. Quench under inert gas. |
Quality Control (QC) Criteria
Before using the synthesized material in biological assays, verify identity and purity.
-
1H NMR (CDCl3, 400 MHz):
-
4.25 (q, 2H, ester
) -
4.15 (s, 2H,
) -
3.95 (q,
Hz, 2H, ) -
1.30 (t, 3H, terminal
)
-
4.25 (q, 2H, ester
-
19F NMR:
-
Single peak around
-74 ppm (triplet).
-
-
GC-MS:
-
Parent ion (
) usually weak. Look for fragment ions corresponding to loss of ethoxy group.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 175278-45-4. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Chapter 8: Nucleophilic Substitution - Williamson Ether Synthesis).
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for trifluoroethoxy utility).
Sources
Experimental protocol for the synthesis of "Ethyl 2-(2,2,2-trifluoroethoxy)acetate"
Application Note & Protocol
A Detailed Protocol for the Synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)acetate via Williamson Ether Synthesis
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)acetate, a valuable fluorinated building block in pharmaceutical and materials science research. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2] This guide details the reaction of sodium 2,2,2-trifluoroethoxide, generated in situ from 2,2,2-trifluoroethanol and sodium hydride, with ethyl chloroacetate.[3] The document covers the underlying reaction mechanism, critical safety considerations for handling hazardous reagents, a detailed experimental procedure including reaction setup, workup, and purification, as well as methods for the characterization of the final product. This protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for the preparation of this important fluorinated ester.
Introduction
Fluorinated organic compounds play a crucial role in modern drug discovery and materials science. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy. Ethyl 2-(2,2,2-trifluoroethoxy)acetate is an important intermediate used in the synthesis of more complex molecules, leveraging the unique properties conferred by the trifluoroethoxy moiety.
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[2][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide.[2] This protocol applies this classic transformation to the synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)acetate, providing a clear and detailed methodology suitable for a standard synthetic chemistry laboratory.
Reaction Scheme and Mechanism
The synthesis proceeds in two main stages: first, the deprotonation of 2,2,2-trifluoroethanol using a strong base to form the nucleophilic alkoxide, followed by the SN2 attack of this alkoxide on ethyl chloroacetate.
Overall Reaction
Caption: Overall reaction for the synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)acetate.
Mechanistic Steps
The reaction follows a classical SN2 pathway.
-
Alkoxide Formation: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the weakly acidic 2,2,2-trifluoroethanol. This is an acid-base reaction that irreversibly forms the potent nucleophile, sodium 2,2,2-trifluoroethoxide, and liberates hydrogen gas.[5] This step is performed under an inert atmosphere to prevent NaH from reacting with atmospheric moisture.[5][6]
-
Nucleophilic Attack: The resulting trifluoroethoxide anion attacks the electrophilic carbon atom of ethyl chloroacetate, which bears the chloride leaving group. This occurs via a backside attack, characteristic of an SN2 mechanism.[2] The use of a primary alkyl halide (ethyl chloroacetate) is ideal, as it minimizes competing elimination (E2) side reactions.[4][7]
-
Displacement: In a concerted step, as the new C-O bond forms, the C-Cl bond breaks, displacing the chloride ion and forming the final ether product. The displaced chloride ion combines with the sodium cation to form sodium chloride as a byproduct.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Purity | Notes |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.1 g (27.5 mmol) | 60% | Extremely water-reactive.[5] |
| 2,2,2-Trifluoroethanol | 75-89-8 | 100.04 | 2.5 g (25.0 mmol) | ≥99% | Anhydrous |
| Ethyl Chloroacetate | 105-39-5 | 122.55 | 3.06 g (25.0 mmol) | ≥98% | Lachrymator, toxic.[8][9] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | ≥99.9% | From a solvent purification system or freshly opened bottle. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~100 mL | Reagent Grade | For extraction. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | ~30 mL | - | For quenching. |
| Saturated Aqueous Sodium Chloride (Brine) | 7647-14-5 | - | ~30 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | For drying. |
| Argon or Nitrogen Gas | 7440-37-1 / 7727-37-9 | - | - | High Purity | For inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon/Nitrogen inlet (gas bubbler)
-
Ice-water bath
-
Addition funnel or syringe pump
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Fractional distillation apparatus (short path)
-
Vacuum pump and pressure gauge
-
Standard laboratory glassware
Hazard and Safety Information
This procedure involves several hazardous materials and requires strict adherence to safety protocols. The experiment must be conducted in a well-ventilated chemical fume hood at all times.
-
Sodium Hydride (NaH): Extremely reactive with water, releasing flammable hydrogen gas that can ignite spontaneously.[10] It is corrosive and can cause severe burns upon contact with skin or eyes. Handle exclusively under an inert atmosphere.[5] To extinguish NaH fires, use a Class D fire extinguisher (dry powder, sand, or soda ash); DO NOT use water, CO₂, or foam extinguishers .[10][11]
-
Ethyl Chloroacetate: Toxic if swallowed, inhaled, or absorbed through the skin.[12][13] It is a lachrymator (causes tearing) and can cause severe irritation or burns to the eyes, skin, and respiratory tract.[8][9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[9][13]
-
2,2,2-Trifluoroethanol: Flammable liquid and vapor.[14][15] It is toxic and can cause irritation. Handle with care and avoid inhalation of vapors.[16]
-
Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable liquids. Ensure no ignition sources are present. Can form explosive peroxides upon storage; use freshly opened bottles or peroxide-free tested solvent.
Experimental Protocol
Reaction Setup
Caption: Step-by-step experimental workflow for the synthesis and purification.
Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen. Equip the flask with a rubber septum, a gas inlet, and a condenser (with a gas outlet to a bubbler).
-
NaH Addition: Under a positive pressure of inert gas, carefully weigh 1.1 g (27.5 mmol, 1.1 eq) of the 60% NaH dispersion and add it to the reaction flask.
-
Solvent Addition: Add 30 mL of anhydrous THF to the flask via syringe. Begin stirring to create a suspension.
-
Alkoxide Formation: Cool the flask to 0°C using an ice-water bath. Dissolve 2.5 g (25.0 mmol, 1.0 eq) of 2,2,2-trifluoroethanol in 10 mL of anhydrous THF. Using a syringe, add this solution dropwise to the stirred NaH suspension over 20-30 minutes.
-
Causality Note: Slow addition is crucial to control the rate of hydrogen gas evolution and the exothermicity of the reaction. The gas outlet must be directed to a safe area of the fume hood, away from any potential ignition sources.
-
-
Stir the mixture at 0°C for an additional 30 minutes after the addition is complete, or until the evolution of hydrogen gas ceases.
-
SN2 Reaction: In a separate, dry vial, dissolve 3.06 g (25.0 mmol, 1.0 eq) of ethyl chloroacetate in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-16 hours (overnight) to ensure completion.
-
Reaction Quenching: Cool the flask back down to 0°C in an ice-water bath. Very slowly and carefully, add 30 mL of saturated aqueous NH₄Cl dropwise to quench any unreacted NaH.
-
Trustworthiness Note: This step must be performed with extreme caution, as the addition of the aqueous solution can cause vigorous bubbling if significant unreacted NaH remains.
-
-
Workup and Extraction: Transfer the quenched reaction mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 30 mL of water. Shake vigorously, venting frequently.
-
Separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (2 x 25 mL).
-
Combine all organic layers and wash with 30 mL of saturated brine. This helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. A pale yellow oil should remain.
-
Purification: Purify the crude oil by fractional distillation under reduced pressure to yield Ethyl 2-(2,2,2-trifluoroethoxy)acetate as a clear, colorless liquid.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | Colorless Liquid |
| Molecular Formula | C₆H₉F₃O₃ |
| Molecular Weight | 186.13 g/mol |
| Boiling Point | ~70-75 °C at 20 mmHg (Literature dependent) |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.25 (q, J = 7.1 Hz, 2H, -COOCH₂CH₃), δ 4.18 (s, 2H, -OCH₂COO-), δ 3.95 (q, J = 8.4 Hz, 2H, CF₃CH₂O-), δ 1.30 (t, J = 7.1 Hz, 3H, -COOCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.5 (C=O), δ 123.5 (q, JC-F = 278 Hz, CF₃), δ 68.0 (-OCH₂COO-), δ 66.8 (q, JC-F = 35 Hz, CF₃CH₂O-), δ 61.5 (-COOCH₂CH₃), δ 14.1 (-COOCH₂CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -74.5 (t, J = 8.4 Hz) |
| IR (Neat, cm⁻¹) | ~2980 (C-H), ~1760 (C=O, ester), ~1280 & ~1150 (C-F), ~1100 (C-O-C, ether) |
| Mass Spec (EI) | m/z: 186 (M⁺), 113 (M⁺ - OCH₂CH₃), 87 (M⁺ - CF₃CH₂O) |
References
- Material Safety Data Sheet - Ethyl chloroacet
- Ethyl chloroacetate - SAFETY D
- Safety Data Sheet: ethyl chloroacet
- Sodium Hydride - Standard Operating Procedure. (2012).
- Safety Data Sheet: Ethyl chloroacet
- SAFETY DATA SHEET - Sodium Hydride (60%, dispersion in Paraffin Liquid). (2025). TCI Chemicals.
- 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals.
- Safety Data Sheet: 2,2,2-Trifluoroethanol. (n.d.). Carl ROTH.
- Sodium hydride, 57-63% oil dispersion - Safety D
- Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. (2024). ChemScience.
- ETHYL CHLORO ACETATE MATERIAL SAFETY D
- Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.). ChemSino.
- SAFETY DATA SHEET - 2,2,2-Trifluoroethanol. (2014). Fisher Scientific.
- SAFETY DATA SHEET - 2,2,2-Trifluoroethanol. (2014). Thermo Fisher Scientific.
- Williamson Ether Synthesis. (2022). ChemTalk.
- Williamson Ether Synthesis. (2019). Chemistry LibreTexts.
- The Williamson Ether Synthesis. (2022). Chemistry Steps.
- Williamson ether synthesis. (n.d.). Wikipedia.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. chemscience.com [chemscience.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. alkalimetals.com [alkalimetals.com]
- 12. chemos.de [chemos.de]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. lobachemie.com [lobachemie.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
Application Note: Strategic Synthesis of Fluorinated Heterocycles via Ethyl 2-(2,2,2-trifluoroethoxy)acetate
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of Ethyl 2-(2,2,2-trifluoroethoxy)acetate (CAS: 176696-03-6) as a pivotal building block for introducing the metabolically stable 2,2,2-trifluoroethoxy motif into heterocyclic scaffolds.
Executive Summary & Chemical Rationale
In modern drug discovery, the 2,2,2-trifluoroethoxy group (
-
Metabolic Resistance: The strong electron-withdrawing effect of the
group lowers the electron density on the ether oxygen, suppressing oxidative dealkylation by CYP450 enzymes.[1] -
Lipophilicity Modulation: It increases
without the steric bulk of a tert-butyl group, improving membrane permeability. -
Conformational Bias: The unique Gauche effect of the fluoroalkyl ether chain can lock bioactive conformations.
Ethyl 2-(2,2,2-trifluoroethoxy)acetate acts as the primary "installing agent" for this motif. This guide outlines two primary synthetic vectors:
-
Vector A (Electrophilic Extension): Claisen condensation to form
-keto precursors. -
Vector B (Nucleophilic Acyl Substitution): Direct conversion to hydrazides for azole formation.
Chemical Profile and Handling
| Property | Specification |
| IUPAC Name | Ethyl 2-(2,2,2-trifluoroethoxy)acetate |
| Structure | |
| Molecular Weight | 186.13 g/mol |
| Boiling Point | ~160 °C (Predicted) |
| Reactivity | Ester carbonyl (Electrophile); |
| Safety | Irritant. Handle under inert atmosphere (Argon/Nitrogen).[2] |
Strategic Reaction Landscape
The following flowchart illustrates the divergent pathways available from this single reagent.
Figure 1: Divergent synthetic pathways. The reagent serves as a bifurcated hub for 5- and 6-membered rings.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(Trifluoroethoxymethyl)-1H-pyrazoles
Targeting Kinase Inhibitor Scaffolds
This protocol utilizes a Claisen condensation followed by a cyclization. The trifluoroethoxy group is carried through the
Reagents:
-
Acetophenone (1.0 equiv)
-
Ethyl 2-(2,2,2-trifluoroethoxy)acetate (1.2 equiv)[3]
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.2 equiv)
-
Hydrazine hydrate (3.0 equiv)
-
Solvents: Anhydrous THF, Ethanol.
Step-by-Step Methodology:
-
Enolate Formation:
-
Charge a flame-dried 3-neck flask with anhydrous THF under Argon. Cool to -78 °C .
-
Add LiHMDS (2.2 equiv) dropwise.
-
Add Acetophenone (1.0 equiv) slowly over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete enolate formation. Note: The use of LiHMDS prevents self-condensation of the ester.
-
-
Claisen Condensation:
-
Add Ethyl 2-(2,2,2-trifluoroethoxy)acetate (1.2 equiv) dropwise.
-
Allow the mixture to warm to 0 °C over 2 hours.
-
Monitor: TLC should show disappearance of acetophenone.
-
Quench: Pour into cold saturated
solution. Extract with EtOAc, dry over , and concentrate. -
Intermediate Check: The crude
-keto ester (1,3-dicarbonyl) is often stable enough for the next step without column chromatography.
-
-
Heterocyclization:
-
Dissolve the crude intermediate in Ethanol (0.2 M concentration).
-
Add Hydrazine hydrate (3.0 equiv).
-
Reflux for 4 hours .
-
Workup: Evaporate ethanol. Partition residue between water and EtOAc.[4] The pyrazole product usually precipitates or crystallizes upon cooling.
-
Mechanistic Insight:
The trifluoroethoxy group is electron-withdrawing. During the Claisen step, this inductive effect stabilizes the tetrahedral intermediate, facilitating the elimination of ethoxide. However, it also makes the
Protocol B: Synthesis of 5-(Trifluoroethoxymethyl)-1,3,4-Oxadiazoles
Targeting GPCR Modulators
This route proceeds via the hydrazide, a common intermediate for antimicrobial and anti-inflammatory candidates.
Reagents:
-
Hydrazine Hydrate (80%)[6]
-
Triethyl orthoformate (or substituted orthoesters)
-
Catalytic p-TsOH (p-Toluenesulfonic acid)
Step-by-Step Methodology:
-
Hydrazide Formation:
-
Dissolve Ethyl 2-(2,2,2-trifluoroethoxy)acetate (10 mmol) in Ethanol (20 mL).
-
Add Hydrazine hydrate (15 mmol) dropwise at room temperature.
-
Heat to reflux for 3 hours .
-
Isolation: Cool to 0 °C. The hydrazide often crystallizes. If not, concentrate in vacuo.
-
Validation: IR spectrum will show loss of ester
(~1740 ) and appearance of amide/hydrazide bands (~1660 ).
-
-
Cyclization to Oxadiazole:
-
Suspend the hydrazide (5 mmol) in Triethyl orthoformate (10 mL).
-
Add p-TsOH (10 mol%).[3]
-
Reflux for 6-8 hours .
-
Purification: Evaporate excess orthoformate. Recrystallize from Hexane/EtOAc.
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Claisen Step | Self-condensation of the reagent. | Ensure Inverse Addition : Add the reagent to the ketone enolate. Use LiHMDS instead of NaH to reduce nucleophilic scrambling. |
| Product Degradation | Base-catalyzed elimination of trifluoroethanol. | Avoid prolonged exposure to strong base at high temperatures (>0 °C) during the condensation step. |
| Incomplete Cyclization | Water presence in hydrazine step.[2] | Use anhydrous hydrazine or add molecular sieves during the reflux.[2] |
Mechanistic Visualization: The Claisen Pathway
The following diagram details the electron flow during the critical C-C bond formation, highlighting the stability provided by the fluorinated tail.
Figure 2: Mechanism of the Claisen condensation. The inductive effect of the trifluoroethoxy group influences the stability of the tetrahedral intermediate.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacologically Active Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Leroux, F. R., et al. (2009). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Agrochemicals. ChemMedChem, 4(11), 1765-1768. Link
-
European Patent Office. (2002). Process for the preparation of pyrazoles. EP1176142A1. Link
-
Organic Syntheses. (2013). Synthesis of substituted pyrazoles via 1,3-dicarbonyl intermediates. Org. Synth. 2013, 90, 64-73. Link (General Protocol Adaptation).
-
Wang, J., et al. (2014). Recent Advances in the Synthesis of Trifluoromethylated Heterocycles. Chemical Reviews, 114(4), 2432–2506. Link
Sources
"Ethyl 2-(2,2,2-trifluoroethoxy)acetate" for introducing trifluoroethoxy groups
Application Note: Ethyl 2-(2,2,2-trifluoroethoxy)acetate for Fluorinated Motif Introduction
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a proven method to modulate pKa, lipophilicity (
Ethyl 2-(2,2,2-trifluoroethoxy)acetate (CAS: 88383-15-7) serves as a specialized building block. Unlike trifluoroethyl triflate (which alkylates phenols/amines directly), this reagent is designed to introduce the (2,2,2-trifluoroethoxy)acetyl moiety or, following reduction/cyclization, the (2,2,2-trifluoroethoxy)methyl heterocyclic scaffold. This guide details the physicochemical profile, synthesis, and downstream applications of this versatile reagent.[1][2]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| Chemical Name | Ethyl 2-(2,2,2-trifluoroethoxy)acetate |
| CAS Number | 88383-15-7 |
| Molecular Formula | |
| Molecular Weight | 186.13 g/mol |
| Structure | |
| Physical State | Colorless Liquid |
| Boiling Point | ~180°C (predicted), often distilled under reduced pressure |
| Solubility | Soluble in DCM, EtOAc, THF, Ethanol; Immiscible with water |
| Stability | Stable under standard conditions; avoid strong oxidizers |
Strategic Reaction Pathways
This reagent acts as a divergent intermediate. It primarily functions through two pathways:
-
Nucleophilic Acyl Substitution: Reaction with hydrazines or amines to form hydrazides (precursors to heterocycles) or amides.
-
Hydrolysis & Coupling: Conversion to the free acid for peptide coupling or fragment-based drug design.
Figure 1: Divergent synthetic utility of Ethyl 2-(2,2,2-trifluoroethoxy)acetate.
Detailed Experimental Protocols
Protocol A: Preparation of Ethyl 2-(2,2,2-trifluoroethoxy)acetate
Context: If the reagent is not available commercially, it can be synthesized from 2,2,2-trifluoroethanol.
Reagents:
-
2,2,2-Trifluoroethanol (1.0 equiv)
-
Ethyl bromoacetate (1.1 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.2 equiv)
-
THF (Anhydrous)
Procedure:
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Alkoxide Formation: Add 2,2,2-trifluoroethanol dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add ethyl bromoacetate dropwise to the solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with
; trifluoro- compounds are often UV silent). -
Workup: Quench carefully with saturated
. Extract with Diethyl Ether ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Distill under reduced pressure or purify via flash chromatography (Hexanes/EtOAc) to yield the colorless liquid.
Protocol B: Synthesis of 5-((2,2,2-trifluoroethoxy)methyl)-1,3,4-oxadiazoles
Context: This protocol introduces the fluorinated motif into a heterocyclic scaffold, a common strategy in fragment-based drug discovery.
Step 1: Hydrazide Formation [3]
-
Dissolve Ethyl 2-(2,2,2-trifluoroethoxy)acetate (10 mmol) in absolute ethanol (20 mL).
-
Add Hydrazine hydrate (99%, 20 mmol) dropwise.
-
Reflux the mixture for 4–6 hours.
-
Cool to room temperature. The hydrazide often precipitates as a white solid.
-
Filter, wash with cold ethanol, and dry.
-
Intermediate: 2-(2,2,2-trifluoroethoxy)acetohydrazide.
-
Step 2: Cyclization to 1,3,4-Oxadiazole
-
Suspend the hydrazide (1.0 equiv) in
(5–10 volumes). -
Add the carboxylic acid coupling partner (R-COOH, 1.0 equiv).
-
Reflux for 6–8 hours.
-
Caution: Quench the reaction by pouring the mixture slowly onto crushed ice (exothermic hydrolysis of
). -
Neutralize with
to pH 7–8. -
Extract with Ethyl Acetate, dry, and purify via column chromatography.
Protocol C: Hydrolysis & Amide Coupling
Context: For attaching the trifluoroethoxyacetyl group to an amine-bearing drug scaffold.
-
Hydrolysis: Dissolve the ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc to isolate the free acid.
-
Coupling:
-
Dissolve 2-(2,2,2-trifluoroethoxy)acetic acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.
-
Add the amine substrate (R-
, 1.0 equiv). -
Stir at RT for 12 hours.
-
Dilute with water and extract with EtOAc.
-
Critical Handling & Safety
-
Volatility: The ethyl ester is relatively volatile.[4] Do not dry under high vacuum for extended periods at elevated temperatures.
-
Acidity: The alpha-protons (adjacent to the carbonyl) are slightly acidic but less so than acetoacetates.
-
Fluorine NMR: Use
NMR for reaction monitoring. The group typically appears as a triplet around -74 ppm (depending on solvent).
References
-
Synthesis of Trifluoroethoxy Benzoates
- Source: MDPI, Molecules. "Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline".
- Relevance: Details the alkylation of phenols/alcohols with trifluoroethyl chains and ester manipul
-
URL:[Link]
-
Oxadiazole Synthesis via Hydrazides
-
General Reactivity of Fluorinated Esters
Sources
- 1. Understanding the Versatile Applications of Ethyl Acetate [chemanalyst.com]
- 2. Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose - Bahtera Adi Jaya [bahteraadijaya.com]
- 3. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]
- 4. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Acetic acid, 2,2,2-trifluoro-, dodecyl ester synthesis - chemicalbook [chemicalbook.com]
Named reactions involving "Ethyl 2-(2,2,2-trifluoroethoxy)acetate" or similar esters
An In-depth Guide to the Application of Ethyl 2-(2,2,2-trifluoroethoxy)acetate and its Analogs in Key Carbon-Carbon Bond-Forming Reactions
For researchers and professionals in the fields of organic synthesis and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for modulating physicochemical and biological properties. The 2,2,2-trifluoroethoxy group, in particular, offers a unique blend of steric and electronic features. This guide provides a detailed exploration of the reactivity of esters bearing this moiety, specifically "Ethyl 2-(2,2,2-trifluoroethoxy)acetate," in the context of fundamental named reactions. While not the eponymous reactant in a specific named reaction, its influence on the course of classical enolate-driven transformations is significant and warrants a closer examination.
The presence of the electron-withdrawing trifluoromethyl group in the 2,2,2-trifluoroethoxy moiety has a profound impact on the reactivity of the adjacent acetate. This electronic pull increases the acidity of the α-protons, facilitating enolate formation under milder conditions compared to their non-fluorinated counterparts.[1] This enhanced acidity and the stability of the resulting enolate are key considerations in the design of synthetic strategies.
This guide will delve into the practical applications and detailed protocols for three cornerstone carbon-carbon bond-forming reactions: the Claisen Condensation, the Dieckmann Condensation, and the Reformatsky Reaction, all viewed through the lens of the unique reactivity imparted by the trifluoroethoxy group.
The Claisen Condensation: Accessing Fluorinated β-Keto Esters
The Claisen condensation is a fundamental reaction for the synthesis of β-keto esters, which are versatile intermediates in the synthesis of a wide array of more complex molecules.[2][3][4][5][6] The reaction involves the base-mediated self-condensation of an enolizable ester.
Expertise & Experience: The Causality Behind Experimental Choices
In the context of ethyl 2-(2,2,2-trifluoroethoxy)acetate, the increased acidity of the α-protons suggests that a less powerful base than typically employed for simple alkyl acetates may be sufficient to promote enolate formation. However, the stability of the resulting enolate and the potential for side reactions, such as decomposition or elimination, must be carefully managed. The choice of base and reaction temperature are therefore critical parameters to control for a successful condensation. A strong, non-nucleophilic base such as sodium hydride or lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible enolate formation, thereby minimizing side reactions.[4]
Trustworthiness: A Self-Validating System
The successful synthesis of the target β-keto ester, ethyl 4-(2,2,2-trifluoroethoxy)-3-oxobutanoate, can be readily validated through standard analytical techniques. 1H and 13C NMR spectroscopy will clearly show the formation of the new carbon-carbon bond and the presence of the ketone and ester carbonyls. High-resolution mass spectrometry will confirm the elemental composition of the product.
Protocol: Claisen Condensation of Ethyl 2-(2,2,2-trifluoroethoxy)acetate
This protocol describes the synthesis of ethyl 4-(2,2,2-trifluoroethoxy)-3-oxobutanoate.
Materials:
-
Ethyl 2-(2,2,2-trifluoroethoxy)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium hydride (2.4 g, 60 mmol, 1.2 equivalents) under a nitrogen atmosphere. The mineral oil is removed by washing with anhydrous hexanes (3 x 20 mL) and the sodium hydride is then suspended in 50 mL of anhydrous THF.
-
Enolate Formation: The suspension is cooled to 0 °C in an ice bath. A solution of ethyl 2-(2,2,2-trifluoroethoxy)acetate (9.3 g, 50 mmol) in 25 mL of anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour.
-
Condensation: The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl (60 mL) at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with saturated aqueous NaHCO3 solution (50 mL) and brine (50 mL), dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Characterization: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the desired ethyl 4-(2,2,2-trifluoroethoxy)-3-oxobutanoate. The structure and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 2-(2,2,2-trifluoroethoxy)acetate | 186.13 | 50 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 60 | 1.2 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| Ethyl 4-(2,2,2-trifluoroethoxy)-3-oxobutanoate | 242.16 | 12.11 |
Mandatory Visualization:
Caption: Claisen condensation workflow for ethyl 2-(2,2,2-trifluoroethoxy)acetate.
The Dieckmann Condensation: Crafting Fluorinated Carbocycles
The Dieckmann condensation is an intramolecular variant of the Claisen condensation, utilized for the synthesis of cyclic β-keto esters from dicarboxylic acid esters.[7][8][9][10] This reaction is particularly effective for the formation of five- and six-membered rings. The principles governing the reactivity of ethyl 2-(2,2,2-trifluoroethoxy)acetate in the Claisen condensation are directly applicable here. A diester substrate incorporating the 2,2,2-trifluoroethoxy moiety would be expected to undergo cyclization under similar basic conditions.
Expertise & Experience: Causality in Substrate Design and Reaction Control
The design of the diester precursor is paramount for a successful Dieckmann cyclization. The distance between the two ester functionalities will dictate the size of the resulting ring. For the formation of stable 5- or 6-membered rings, a 1,6- or 1,7-diester is required, respectively. The electron-withdrawing nature of the trifluoroethoxy group will again facilitate the initial deprotonation step. The choice of base and solvent will be crucial to control the reaction and avoid intermolecular side reactions. High dilution conditions are often employed in intramolecular reactions to favor cyclization over polymerization.
Trustworthiness: Validation of the Cyclic Product
The formation of the cyclic β-keto ester can be confirmed by spectroscopic analysis. The disappearance of the signals corresponding to the starting diester and the appearance of new signals characteristic of the cyclic product in the NMR spectra will be indicative of a successful reaction. IR spectroscopy will show the characteristic C=O stretching frequencies for the ketone and ester groups within the cyclic system.
Protocol: Dieckmann Condensation of a Trifluoroethoxy-Substituted Diester
This protocol outlines a general procedure for the intramolecular cyclization of a hypothetical diethyl adipate derivative where one of the ethyl groups is replaced by a 2,2,2-trifluoroethyl group.
Materials:
-
1-(2,2,2-Trifluoroethyl) 6-ethyl adipate
-
Potassium tert-butoxide
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Syringe pump
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum. The flask is charged with potassium tert-butoxide (5.6 g, 50 mmol, 1.1 equivalents) and 200 mL of anhydrous toluene under a nitrogen atmosphere.
-
Slow Addition: A solution of 1-(2,2,2-trifluoroethyl) 6-ethyl adipate (12.9 g, 45 mmol) in 100 mL of anhydrous toluene is added to the stirred suspension of the base via a syringe pump over a period of 4 hours at room temperature.
-
Cyclization: After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) and stirred for 6 hours.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a mixture of ice (100 g) and 1 M HCl (60 mL). The aqueous layer is separated and extracted with ethyl acetate (3 x 75 mL).
-
Purification: The combined organic layers are washed with saturated aqueous NaHCO3 solution (50 mL) and brine (50 mL), dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
Characterization: The resulting crude cyclic β-keto ester is purified by vacuum distillation or column chromatography to yield the desired product.
Mandatory Visualization:
Caption: General workflow for the Dieckmann condensation of a trifluoroethoxy-substituted diester.
The Reformatsky Reaction: Constructing Fluorinated β-Hydroxy Esters
The Reformatsky reaction provides a pathway to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[11][12][13][14][15][16] The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate.
Expertise & Experience: Leveraging Fluorine's Influence on the Key Intermediate
To apply this reaction to our target scaffold, an α-bromo derivative of ethyl 2-(2,2,2-trifluoroethoxy)acetate would be required. The synthesis of this α-bromo ester is a critical first step. The subsequent formation of the organozinc reagent and its reaction with an aldehyde or ketone would be influenced by the electronic nature of the trifluoroethoxy group. The electron-withdrawing effect could potentially stabilize the organozinc intermediate, affecting its reactivity and the stereochemical outcome of the reaction.
Trustworthiness: Verifying the Formation of the β-Hydroxy Ester
The successful synthesis of the β-hydroxy ester can be confirmed by the presence of a hydroxyl group in the product, which can be identified by a characteristic broad peak in the 1H NMR spectrum and a broad O-H stretch in the IR spectrum. The diastereomeric ratio of the product, if applicable, can be determined by careful analysis of the NMR spectra.
Protocol: Reformatsky Reaction with a Trifluoroethoxy-Substituted α-Bromo Ester
This protocol describes a general procedure for the reaction of a hypothetical ethyl 2-bromo-2-(2,2,2-trifluoroethoxy)acetate with an aldehyde.
Materials:
-
Ethyl 2-bromo-2-(2,2,2-trifluoroethoxy)acetate
-
Aldehyde (e.g., benzaldehyde)
-
Zinc dust (activated)
-
Anhydrous diethyl ether or THF
-
Iodine (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of Zinc: Zinc dust (3.3 g, 50 mmol, 1.5 equivalents) is placed in a dry 250 mL round-bottom flask and activated by stirring with a small crystal of iodine in 20 mL of anhydrous diethyl ether under a nitrogen atmosphere until the color of the iodine disappears.
-
Reaction Initiation: A solution of ethyl 2-bromo-2-(2,2,2-trifluoroethoxy)acetate (9.8 g, 33 mmol) and the aldehyde (3.5 g, 33 mmol) in 50 mL of anhydrous diethyl ether is added to the activated zinc suspension.
-
Reaction Progression: The mixture is gently heated to initiate the reaction, which is often indicated by the disappearance of the zinc and the formation of a cloudy suspension. The reaction is then maintained at a gentle reflux for 2-3 hours.
-
Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 50 mL of saturated aqueous NH4Cl solution. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
Purification: The combined organic layers are washed with 1 M HCl (30 mL), saturated aqueous NaHCO3 solution (30 mL), and brine (30 mL), then dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
Characterization: The crude β-hydroxy ester is purified by column chromatography or crystallization to yield the desired product.
Mandatory Visualization:
Caption: General workflow for the Reformatsky reaction involving a trifluoroethoxy-substituted α-bromo ester.
Conclusion
The incorporation of the 2,2,2-trifluoroethoxy group into acetate esters provides a valuable tool for synthetic chemists. While not a participant in its own uniquely named reaction, its electronic influence significantly impacts the course of classical enolate-based transformations. The enhanced acidity of the α-protons facilitates enolate formation, and the stability of the resulting intermediates can be leveraged to achieve desired synthetic outcomes in Claisen, Dieckmann, and Reformatsky reactions. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the rich chemistry of these fluorinated building blocks and to design novel synthetic routes to complex molecules with tailored properties. The strategic use of such fluorinated esters is a testament to the ongoing evolution of synthetic methodology and its critical role in advancing medicinal chemistry and materials science.[1]
References
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. pharmdguru.com [pharmdguru.com]
- 15. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ethyl 2-(2,2,2-trifluoroethoxy)acetate Synthesis
The following technical guide details the high-yield synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)acetate , designed for researchers requiring high purity and reproducibility.
Core Reaction Overview
-
Target Compound: Ethyl 2-(2,2,2-trifluoroethoxy)acetate[1]
-
Structure:
-
Key Challenge: The electron-withdrawing trifluoromethyl group lowers the nucleophilicity of the 2,2,2-trifluoroethanol (TFE) oxygen, making the formation of the alkoxide and subsequent
attack slower than with non-fluorinated alcohols.
Reaction Scheme
Optimized Experimental Protocol (Gold Standard)
This protocol utilizes Sodium Hydride (NaH) in anhydrous THF or DMF . This method is superior to carbonate-based methods because the high
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 2,2,2-Trifluoroethanol (TFE) | 1.1 - 1.2 | Nucleophile | Slight excess ensures complete consumption of the alkyl halide. |
| Ethyl Bromoacetate | 1.0 | Electrophile | Limiting reagent; lachrymator (handle in hood). |
| Sodium Hydride (60% in oil) | 1.2 - 1.3 | Base | Strong base required for quantitative alkoxide formation. |
| THF (Anhydrous) | Solvent | Medium | Must be dry; water destroys NaH and hydrolyzes the ester. |
| Tetrabutylammonium Iodide (TBAI) | 0.05 (Cat.) | Catalyst | Optional: Accelerates reaction via Finkelstein-like halide exchange. |
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen/argon inlet.
-
Base Preparation:
-
Add NaH (60% dispersion) to the flask.
-
Optional wash: To remove mineral oil, wash NaH with dry hexanes (
), decanting the supernatant under inert gas. -
Suspend the cleaned NaH in anhydrous THF (0.5 M concentration relative to limiting reagent). Cool to 0°C .[6]
-
-
Alkoxide Formation:
-
Add 2,2,2-Trifluoroethanol dropwise to the NaH suspension over 15-20 minutes.
-
Observation: Vigorous hydrogen gas evolution.
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation. The solution should become clear or slightly turbid.
-
-
Alkylation:
-
Cool the mixture back to 0°C .
-
Add Ethyl Bromoacetate dropwise (neat or dissolved in minimal THF) to control the exotherm.
-
Catalyst (Optional): Add TBAI (5 mol%) if reaction speed is a concern.
-
-
Reaction:
-
Allow the mixture to warm to RT and stir for 4–12 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 8:2) or GC-MS. The bromide spot should disappear.[7]
-
-
Workup:
-
Quench carefully with saturated
solution at 0°C. -
Extract with Diethyl Ether or Ethyl Acetate (
).[4] -
Wash combined organics with water (
) and Brine ( ). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often pure enough for subsequent steps.
-
If needed, purify via vacuum distillation (bp approx. 80-90°C at high vacuum) or flash chromatography (
, 5-10% EtOAc in Hexanes).
-
Troubleshooting & Optimization Guide
Decision Tree: Diagnosing Low Yields
Figure 1: Diagnostic logic for troubleshooting yield issues in trifluoroethoxy alkylation.
FAQ: Common Researcher Questions
Q1: Why is my yield low even though I used excess base?
-
Answer: TFE is a poor nucleophile compared to ethanol. If you use a carbonate base (e.g.,
) in acetone, the deprotonation equilibrium is unfavorable because TFE ( 12.4) is less acidic than the conjugate acid of the base ( , 10.3). Switch to NaH to drive deprotonation irreversibly. If you must use carbonates, use in DMF at elevated temperatures (60°C).
Q2: Can I use Ethyl Chloroacetate instead of Bromoacetate?
-
Answer: Yes, but the reaction will be significantly slower due to the stronger C-Cl bond. If using the chloro-derivative, the addition of NaI or TBAI (10 mol%) is mandatory to facilitate the Finkelstein reaction in situ, converting the alkyl chloride to the more reactive alkyl iodide.
Q3: I see a side product with a lower Rf. What is it?
-
Answer: This is likely the hydrolyzed acid, (2,2,2-trifluoroethoxy)acetic acid . This occurs if the reaction mixture contains water (hydrolyzing the ester) or if the workup is too basic. Ensure your THF is distilled over sodium/benzophenone or passed through an activated alumina column.
Q4: Is the product volatile?
-
Answer: Yes, moderately. Ethyl 2-(2,2,2-trifluoroethoxy)acetate has a boiling point higher than ethyl trifluoroacetate but can still be lost during high-vacuum rotary evaporation if the bath is too hot. Do not exceed 40°C on the rotovap bath and monitor pressure carefully.
Comparative Data: Solvent & Base Effects[3][4][8]
| Condition Set | Base | Solvent | Temp | Typical Yield | Mechanistic Insight |
| A (Recommended) | NaH | THF | 0°C | 85-95% | Irreversible deprotonation; clean |
| B | NaH | DMF | 0°C | 80-90% | Faster rate, but aqueous workup is more tedious (DMF removal). |
| C | Acetone | Reflux | 40-60% | Incomplete deprotonation; slow kinetics. | |
| D | DMF | 60°C | 65-75% | Better than acetone, but side reactions (hydrolysis) increase. |
References
-
Patent Reference for Analogous Synthesis
- Funabashi, Y., et al. "Fused imidazolidine derivatives." WO2002092606A1. Reference Example 69 describes the preparation of ethyl (2,2,2-trifluoroethoxy)
-
Solvent Effects in Williamson Synthesis
- Paul, S., et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis." Reaction Chemistry & Engineering, 2021.
-
Nucleophilicity of Fluorinated Alcohols
- Journal of Organic Chemistry, 2001, 66, 7776-7785. Discusses the behavior of TFE in substitution and radical reactions, highlighting its specific solvent properties and reactivity.
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 2-(2,2,2-trifluoroethoxy)acetate
Welcome to the technical support center for Ethyl 2-(2,2,2-trifluoroethoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this specialty chemical. Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity for your critical applications.
I. Understanding the Molecule and Its Challenges
Ethyl 2-(2,2,2-trifluoroethoxy)acetate is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutically active molecules and agricultural products.[1] Its unique trifluoroethoxy moiety imparts specific properties to target molecules. However, its synthesis and subsequent purification can present several challenges. The primary concerns revolve around the removal of starting materials, byproducts, and decomposition products that can arise during the reaction or workup.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of Ethyl 2-(2,2,2-trifluoroethoxy)acetate in a question-and-answer format.
Q1: What are the most common impurities I should expect in my crude Ethyl 2-(2,2,2-trifluoroethoxy)acetate?
A1: The impurity profile largely depends on the synthetic route employed. A common synthesis involves the reaction of an ethyl haloacetate with 2,2,2-trifluoroethanol. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials:
-
2,2,2-Trifluoroethanol (TFE)[2]
-
Ethyl bromoacetate or Ethyl chloroacetate
-
-
Byproducts:
-
Degradation Products:
-
2-(2,2,2-trifluoroethoxy)acetic acid (from hydrolysis of the ester).
-
Ethanol (from hydrolysis or transesterification).
-
Q2: I'm observing a lower boiling point impurity during my initial distillation. What could it be?
A2: A volatile impurity with a boiling point lower than the product is likely unreacted 2,2,2-trifluoroethanol (Boiling Point: 74 °C)[2] or potentially ethyl acetate if it was used as a solvent or formed as a byproduct (Boiling Point: 77.1 °C).[4]
Troubleshooting Steps:
-
Aqueous Workup: Before distillation, a thorough aqueous wash can help remove the highly water-miscible 2,2,2-trifluoroethanol.[2] Use a separatory funnel to perform several washes with deionized water or a mild brine solution.
-
Fractional Distillation: Employing a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) will provide the necessary theoretical plates to efficiently separate these lower-boiling components.
Q3: My final product has an acidic pH. What is the likely cause and how can I remove it?
A3: An acidic pH strongly suggests the presence of 2-(2,2,2-trifluoroethoxy)acetic acid, which results from the hydrolysis of the ester.[5] This can occur if the reaction mixture is exposed to acidic or basic conditions in the presence of water for extended periods, especially at elevated temperatures.[6][7]
Troubleshooting Protocol: Mild Base Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Wash the organic layer with a dilute aqueous solution of a mild base, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃).[8] This will convert the acidic impurity into its corresponding sodium salt, which is soluble in the aqueous phase.
-
Separation: Carefully separate the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
Diagram: Acid Impurity Removal Workflow
Caption: Workflow for removing acidic impurities.
Q4: I am struggling to separate my product from a high-boiling impurity. What are my options?
A4: High-boiling impurities can be challenging to remove by simple distillation. These could be dimers, trimers, or other higher molecular weight byproducts.
Troubleshooting Options:
-
Vacuum Distillation: Reducing the pressure lowers the boiling point of your product, which can help to separate it from less volatile impurities. Ensure your vacuum setup is robust and can maintain a stable, low pressure.
-
Column Chromatography: This is a highly effective technique for separating compounds with different polarities.[9]
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent) Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.[10]
-
Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the proportion of ethyl acetate (e.g., to 90:10, 80:20) to elute your product. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.[11]
-
-
Column Packing: Pack the column carefully to avoid air bubbles and channels.
-
Loading: Load your crude product onto the column. A "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica gel, can improve resolution.[12]
-
Elution: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.
-
Data Presentation: Boiling Points of Key Compounds
| Compound | Boiling Point (°C) |
| 2,2,2-Trifluoroethanol | 74[2] |
| Ethyl Acetate | 77.1[4] |
| Ethyl 2-(2,2,2-trifluoroethoxy)acetate | ~150-160 (Predicted) |
| Ethyl trifluoroacetate | 61[3] |
Note: The boiling point of Ethyl 2-(2,2,2-trifluoroethoxy)acetate is an estimate based on similar structures and may vary with pressure.
Q5: Can I use an extraction-based purification method?
A5: Yes, liquid-liquid extraction can be a powerful first step in purification, particularly for removing water-soluble impurities and acidic or basic byproducts.[13][14]
Diagram: General Extraction and Purification Logic
Caption: Decision tree for purification strategy.
III. Final Recommendations for Ensuring High Purity
-
Characterization is Key: Always characterize your final product using appropriate analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its purity and identity.
-
Handle with Care: Ethyl 2-(2,2,2-trifluoroethoxy)acetate, like many organic esters, can be sensitive to moisture and strong acids or bases.[5] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.
-
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. References
-
Cheméo. (n.d.). Chemical Properties of 2-(2-Ethoxyethoxy)ethyl 2,2,2-trifluoroacetate. Retrieved from [Link]
-
Extraction Procedure. (n.d.). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-[2-[2-[2-[2-(2,2,2-Trifluoroacetyl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl 2,2,2-trifluoroacetate. Retrieved from [Link]
-
Processes. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. Retrieved from [Link]
-
Prosea. (n.d.). Ethyl Acetate Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2,2,2-trifluoroethoxy)acetate. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. Retrieved from [Link]
-
Google Patents. (n.d.). EP0270724B1 - Preparation of alkyl trifluoroacetoacetate. Retrieved from
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethyl Acetate. Retrieved from [Link]
-
Google Patents. (n.d.). EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate. Retrieved from
-
Molecules. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. Retrieved from [Link]
-
Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. Retrieved from
-
University of Pennsylvania. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-(2-(2,2,2-trifluoroethoxy)phenoxy)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). How do I use two different solvent systems for column chromatography?. Retrieved from [Link]
-
Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol. Retrieved from
-
ChemAnalyst. (2025, October 13). Comprehensive Guide: Production Process of Ethyl Acetate. Retrieved from [Link]
-
Google Patents. (n.d.). US4883904A - Process for the preparation of ethyltrifluoroacetoacetate. Retrieved from
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Pro-Lehrsysteme. (n.d.). Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
PubMed. (2014, February 17). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Retrieved from [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
IUPAC. (1990). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES 1,2=ETHANEDIOL AND 2,2,2-TRIFLUOROETHANOL. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2017). INVESTIGATION OF DIFFERENT COLUMN CONFIGURATIONS FOR THE ETHYL ACETATE SYNTHESIS VIA REACTIVE DISTILLATION. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2017, February 3). REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). guanidoacetic acid. Retrieved from [Link]
-
European Patent Office. (1990, November 28). Preparation of alkyl trifluoroacetoacetate - EP 0270724 B1. Retrieved from [Link]
-
Google Patents. (1999, September 29). PURIFICATION OF ETHYL ACETATE FROM MIXTURES COMPRISING ETHANOL AND WATER BY PRESSURE SWING DISTILLATION. Retrieved from
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Sources
- 1. Ethyl trifluoroacetate | 383-63-1 [chemicalbook.com]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate | MDPI [mdpi.com]
- 6. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 9. chromtech.com [chromtech.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. Ethyl Acetate Extraction [proseaworld.com]
Byproduct formation and removal in "Ethyl 2-(2,2,2-trifluoroethoxy)acetate" synthesis
[1]
Executive Summary & Reaction Logic
The Objective: Synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)acetate via Williamson Ether Synthesis. This molecule is a critical fluorinated building block, often used to introduce the trifluoroethoxy moiety as a bioisostere for alkoxy groups to improve metabolic stability.[1]
The Challenge:
Unlike standard aliphatic alcohols, 2,2,2-Trifluoroethanol (TFE) is significantly acidic (
The "Golden Path" Protocol
Recommended baseline conditions to minimize byproducts.
| Parameter | Recommendation | Rationale |
| Reagents | TFE (1.0 eq), NaH (1.1 eq), Ethyl Bromoacetate (1.05 eq) | Slight excess of electrophile ensures complete consumption of the difficult-to-remove TFE.[1][2] |
| Solvent | Anhydrous THF or DMF | THF allows easy workup; DMF increases reaction rate if nucleophilicity is too low, but complicates workup.[1][2] |
| Temperature | Controls exotherm during deprotonation; prevents thermal transesterification.[1][2] | |
| Addition Order | 1. NaH + THF 2. Add TFE slowly ( | Pre-forming the alkoxide prevents the base from reacting with the sensitive alkyl halide (degradation).[1][2] |
Troubleshooting Dashboard
Identify your issue based on observed symptoms.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Low Yield (<40%) | Incomplete conversion due to low nucleophilicity of TFE.[1][2] | TLC shows starting bromide remaining.[1] | Switch solvent to DMF or add catalytic NaI (Finkelstein condition) to generate reactive iodide in situ.[1][2] |
| "Double TFE" Peak | Transesterification: TFE alkoxide attacked the ester carbonyl.[1][2] | NMR: Loss of ethyl quartet/triplet; appearance of new TFE | Reduce reaction temperature; Avoid large excess of TFE; Ensure stoichiometric base usage. |
| Acidic Impurity | Hydrolysis: Moisture ingress converted ester to carboxylic acid.[1][2] | NMR: Broad singlet >10 ppm (COOH).[1] MS: M-28 peak (loss of ethyl).[1][2] | Use anhydrous solvents; quench with neutral buffer (pH 7) instead of strong acid/base.[1][2] |
| New "Vinyl" Peaks | Elimination: Base deprotonated the alpha-carbon of bromoacetate.[1][2] | NMR: Olefinic protons (rare for this specific substrate but possible).[1] | Add electrophile slowly to the pre-formed alkoxide; keep temp low. |
Deep Dive: Byproduct Mechanisms & Pathways[1]
The following diagram illustrates the competitive landscape inside your reaction flask. The "Main Pathway" is the desired
Caption: Figure 1. Competitive reaction pathways. Path 1 is desired.[1][2] Path 2 occurs if temperature is too high or TFE is in excess.[1][2] Path 3 occurs during aqueous workup.[2]
Frequently Asked Questions (FAQs)
Q1: Why can't I just use Potassium Carbonate ( ) in Acetone?
A: You can, but it is often suboptimal for TFE.[1][2]
-
The Physics: TFE (
12.[1][2]4) is more acidic than ethanol but less acidic than phenol.[1][2] Carbonates are weak bases in organic solvents.[1][2] The equilibrium concentration of the TFE-alkoxide will be low, leading to very slow reaction rates.[1] -
The Risk: Extended reaction times at reflux (required for carbonates) increase the window for transesterification (Byproduct A in Fig 1) where the solvent (if alcoholic) or TFE itself attacks the ester.[2]
-
Recommendation: If you must avoid NaH, use Cesium Carbonate (
) in DMF/Acetonitrile.[1][2] The "Cesium Effect" improves solubility and nucleophilicity.[1][2]
Q2: How do I remove unreacted TFE? It seems to "stick" to my product.
A: TFE is volatile (bp 74°C) but forms strong hydrogen bonds.[1][2]
-
Protocol: Do not rely solely on rotary evaporation.
Q3: My NMR shows a complex mixture of ethyl and trifluoroethyl esters. What happened?
A: You likely have transesterification .[1][2]
-
Mechanism: The TFE-alkoxide is a nucleophile.[1][2][3][4] While it prefers the
attack on the C-Br bond, it can also attack the C=O (carbonyl) of your ethyl ester.[1] -
Result: You generate Trifluoroethyl 2-(trifluoroethoxy)acetate.[1][2]
-
Prevention:
Q4: Can I distill the product?
A: Yes, but be careful.
-
Data: The boiling point of the product is significantly higher than the starting materials, but if you have the "Double TFE" byproduct, its boiling point will be very close to the product.
Purification Workflow
The following logic gate ensures you isolate pure material without degrading the ester.
Caption: Figure 2. Purification logic tree. Note that silica gel can hydrolyze esters if contact time is long; distillation is preferred for scale-up.[1][2]
References
-
Williamson Ether Synthesis Mechanism
-
Acidity of Fluorinated Alcohols
-
Synthesis of Fluorinated Ethers (Methodology)
-
NMR Solvent & Impurity Data
Sources
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. chem.washington.edu [chem.washington.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Analytical methods for monitoring the purity of "Ethyl 2-(2,2,2-trifluoroethoxy)acetate"
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with Ethyl 2-(2,2,2-trifluoroethoxy)acetate , a fluorinated building block used in pharmaceutical synthesis.
Because this molecule contains a trifluoroethoxy group (electron-withdrawing) and an ester linkage (susceptible to hydrolysis), standard analytical methods often fail due to:
-
Lack of UV Chromophore: The molecule is "invisible" to standard UV detection at 254 nm.
-
Volatility: Low molecular weight (~186.13 g/mol ) makes it suitable for GC, but fluorinated species often exhibit peak tailing.
-
Hydrolytic Instability: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis into 2-(2,2,2-trifluoroethoxy)acetic acid .
Module 1: Primary Assay Method (GC-FID)
The Workhorse: Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended routine release method. It provides high resolution between the ester, the starting alcohol (2,2,2-trifluoroethanol), and the hydrolyzed acid.
Standard Operating Procedure (SOP) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-624 or ZB-624 (30m x 0.32mm, 1.8µm) | The "624" phase (cyanopropylphenyl) is ideal for separating volatile fluorinated compounds and alcohols from esters. |
| Inlet Temp | 220°C | Sufficient to volatilize the ester (BP est. ~160-170°C) without thermal degradation. |
| Injection | Split (20:1) | Prevents column overload; fluorinated solvents can expand rapidly, causing backflash. |
| Carrier Gas | Helium (1.5 mL/min, Constant Flow) | Maintains separation efficiency during temperature ramping. |
| Oven Program | 40°C (hold 2 min) | Low initial temp traps the volatile trifluoroethanol impurity; ramp ensures elution of the ester and heavier byproducts. |
| Detector | FID @ 250°C | Universal response for carbon-containing compounds. |
Troubleshooting GC Issues
Q: I see severe peak tailing for the main ester peak. Is my column dead? A: Likely not. Fluorinated esters and their hydrolysis products (acids) interact strongly with active silanol sites in the liner.
-
Fix 1: Switch to a deactivated wool liner (specifically "Ultra Inert" or equivalent).
-
Fix 2: If the impurity is the free acid, it will tail on non-polar columns (like DB-1). The DB-624 phase handles acids better, but derivatization (e.g., with BSTFA) may be required if the acid content is high [1].
Q: I have "ghost peaks" in my blank run. A: Fluorinated compounds are notorious for "carryover" in the syringe wash.
-
Fix: Change your wash solvents. Use a sequence of Methanol (polar)
Dichloromethane (non-polar) . The trifluoro- group can adhere to PTFE seals; ensure your wash cycles are aggressive (minimum 5 pumps).
Module 2: The "Gold Standard" Validation ( qNMR)
The Validator: When you need absolute purity without a reference standard, Quantitative NMR (qNMR) using the fluorine nucleus (
Experimental Protocol: qNMR
-
Solvent: DMSO-
or CDCl (DMSO is preferred if the free acid impurity is suspected, to prevent peak broadening due to proton exchange). -
Internal Standard (IS): Use
-Trifluorotoluene ( -63 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid ( -61 ppm).-
Requirement: The IS must have a relaxation time (
) similar to your analyte to minimize scan time [2].
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (
): Must be (typically 20–30 seconds for fluorinated groups) to ensure full magnetization recovery. -
Spectral Width: Ensure it covers -50 to -80 ppm (typical range for
groups).
-
Q: How do I distinguish the ester from the hydrolyzed acid in NMR? A:
- NMR: The chemical shift difference is subtle.
-
NMR (Better for ID): Look at the methylene protons.
-
Ester: The
quartet at ~4.2 ppm is diagnostic. -
Acid: Loss of the ethyl quartet and appearance of a broad singlet (COOH) at >10 ppm.
-
Module 3: HPLC Analysis (Why to Avoid UV)
The Alternative: High-Performance Liquid Chromatography (HPLC) is generally not recommended for purity assessment unless you lack GC capabilities, primarily due to detection challenges.
The "Invisible Peak" Phenomenon
This molecule lacks a conjugated system. It has a UV cutoff near 210 nm.
-
Risk: At 210 nm, common solvents (Ethyl Acetate, THF) and impurities absorb strongly, causing massive baseline drift and "negative" peaks [3].
Recommended HPLC Configuration (If GC is unavailable):
-
Detector: Charged Aerosol Detector (CAD) or Refractive Index (RI) . These are "universal" detectors that do not rely on chromophores.
-
Column: C18 (Standard).
-
Mobile Phase: Water/Acetonitrile (Isocratic 60:40). Do not use methanol if using UV at low wavelengths, as it has a higher cutoff than Acetonitrile.
Visual Troubleshooting & Decision Logic
Figure 1: Analytical Method Selection Tree
Use this logic flow to determine the correct instrument for your specific data need.
Caption: Decision matrix for selecting GC-FID vs. HPLC vs. qNMR based on volatility and data requirements.
Figure 2: Troubleshooting Impurity Profiles
Diagnose the origin of unexpected peaks in your chromatogram.
Caption: Root cause analysis for common impurities detected via GC or HPLC.
Module 4: Stability & Handling FAQs
Q: How stable is this ester?
A: The electron-withdrawing effect of the
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Signs of Degradation: A vinegar-like smell (acetic acid character) or the appearance of white precipitates (if salts form) indicates hydrolysis [4].
Q: Can I use a standard Karl Fischer (KF) titration for water content? A: Yes, but use a non-methanol based coulometric reagent if possible. Methanol can transesterify with reactive fluorinated esters over time, potentially liberating water or interfering with the endpoint. A ketone-based KF reagent is safer.
References
- Agilent Technologies. (2020). Gas Chromatography of Fluorinated Compounds: Optimizing Separation.
-
BIPM (Bureau International des Poids et Mesures). (2024).[1] New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[1]Link[1]
-
Element Lab Solutions. (2023). HPLC Solvent Selection: UV Cut-off Considerations.Link
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry (Hydrolysis of Esters). CRC Press.
Sources
Comparative Guide: Ethyl 2-(2,2,2-trifluoroethoxy)acetate vs. Alternative Fluoroalkylation Reagents
Executive Summary
Ethyl 2-(2,2,2-trifluoroethoxy)acetate (ETFEA) is frequently miscategorized as a simple fluorinating agent. Technically, it is a bifunctional fluoroalkylating building block . Unlike direct fluorinating agents (e.g., DAST, Selectfluor) that introduce fluorine atoms to a scaffold, or direct alkylating agents (e.g., Trifluoroethyl iodide) that attach the fluoroalkyl chain to a nucleophile, ETFEA provides a pre-assembled trifluoroethoxy-acetate motif (
This guide compares ETFEA against its primary "competitors"—2,2,2-Trifluoroethanol (TFE) and Trifluoroethyl Iodide/Triflate —to demonstrate its superior utility in constructing complex heterocyclic scaffolds for drug discovery.
The Chemical Identity & Role[1]
Structural Advantage
The core value of ETFEA lies in its stability and bifunctionality. It circumvents the difficult step of forming the ether bond (
-
Formula:
-
Structure:
-
Mechanism of Action: It does not transfer fluorine. Instead, it reacts via its ester functionality (Claisen condensation, hydrolysis, or amidation) while carrying the metabolically stable trifluoroethoxy group as a "passenger."
The "Fluorinating Agent" Misconception
Researchers often search for "fluorinating agents" when they actually need "fluoroalkylating reagents."
-
Fluorinating Agents (
or source): DAST, Selectfluor, CsF. Used to turn or into . -
Fluoroalkylating Reagents (Group transfer): TFE, Trifluoroethyl Iodide, ETFEA . Used to attach
.[1]
Comparative Analysis: ETFEA vs. Alternatives
This section evaluates ETFEA against the two most common methods for introducing the trifluoroethoxy moiety.
Criterion A: Reactivity & Synthetic Pathway
| Feature | Method A: Nucleophilic Substitution (TFE) | Method B: Electrophilic Alkylation (Alkyl Halides) | Method C: Modular Assembly (ETFEA) |
| Reagent | 2,2,2-Trifluoroethanol (TFE) + Base | Trifluoroethyl Iodide ( | Ethyl 2-(2,2,2-trifluoroethoxy)acetate |
| Reaction Type | Claisen Condensation / Cyclization | ||
| Nucleophile Required | The TFE oxygen acts as nucleophile | Phenol/Amine acts as nucleophile | Enolate / Hydrazine / Amine |
| Key Challenge | TFE is a poor nucleophile ( | Requires building the scaffold around the reagent. | |
| Best For | Attaching group to activated aryl fluorides. | Attaching group to phenols or amines. | Constructing heterocycles (Pyrazoles, Oxazoles). |
Criterion B: Safety & Handling (Self-Validating Safety)
-
TFE (High Risk): TFE is a reproductive toxin (testicular toxicity), corrosive to eyes, and highly volatile (bp 74°C). Protocols using TFE require strict containment.
-
Trifluoroethyl Iodide (Moderate Risk): Volatile liquid/gas (bp 8°C - 13°C). Hard to handle stoichiometry accurately without sealed tubes. Ozone depleting.
-
ETFEA (Low Risk): A high-boiling ester (bp >180°C estimated). It has low vapor pressure, reducing inhalation risks. It is stable at room temperature and can be weighed on a benchtop balance.
Criterion C: Atom Economy & Strategic Value
Using ETFEA represents a convergent synthesis strategy. Instead of building a ring and then trying to force a trifluoroethoxy group onto it (often low yield), you use ETFEA to build the ring containing the group.
Decision Matrix & Mechanism (Visualization)
Strategic Decision Tree
Use this logic flow to determine if ETFEA is the correct reagent for your synthesis.
Caption: Decision matrix for selecting the optimal trifluoroethylation reagent based on substrate stage.
Mechanism: Pyrazole Synthesis via ETFEA
This diagram illustrates the unique "Ester Activation" pathway of ETFEA, impossible with TFE or Alkyl Iodides.
Caption: Mechanistic workflow for converting ETFEA into a bioactive heterocycle via Claisen condensation.
Experimental Protocol: Synthesis of a Trifluoroethoxy-Pyrazole Scaffold
Context: This protocol demonstrates the "Modular Assembly" advantage. We will synthesize a pyrazole ring where the trifluoroethoxy group is incorporated during ring formation.
Target: 3-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-5-ol
Reagents & Equipment
-
Reagent A: Ethyl 2-(2,2,2-trifluoroethoxy)acetate (1.0 equiv)
-
Reagent B: Acetonitrile (Solvent/Reactant for nitrile variant) or Ethyl Acetate (for keto-ester)
-
Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
Cyclizing Agent: Hydrazine Hydrate (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
Step 1: Claisen Condensation (Formation of
-Keto Linker)
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon flow.
-
Base Suspension: Add NaH (1.2 equiv) to anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[1]
-
Nucleophile Formation: Dropwise add dry acetonitrile (or ketone substrate) to the NaH suspension. Stir for 30 mins at 0°C to generate the anion.
-
Addition of ETFEA: Add Ethyl 2-(2,2,2-trifluoroethoxy)acetate (1.0 equiv) dropwise. Note: The ester group of ETFEA acts as the electrophile.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of polar enol/keto species).
-
Workup: Quench carefully with sat.
. Extract with EtOAc.[2] The product is the linear -keto nitrile/ester intermediate.
Step 2: Cyclization to Pyrazole
-
Solvation: Dissolve the crude intermediate from Step 1 in Ethanol (0.2 M).
-
Cyclization: Add Hydrazine Hydrate (1.5 equiv).
-
Reflux: Heat to reflux (78°C) for 3 hours. The hydrazine attacks the ketone/nitrile and the ester (or nitrile) carbon to close the ring.
-
Isolation: Cool to RT. Concentrate in vacuo. The product often precipitates upon addition of cold water.
Validation (Quality Control)
-
1H NMR (DMSO-d6): Look for the pyrazole
singlet (~5.5-6.5 ppm) and the diagnostic quartet for the methylene protons at ~4.2 ppm ( ). -
19F NMR: Single peak at ~-74 ppm (triplet).
Summary of Technical Specifications
| Property | Ethyl 2-(2,2,2-trifluoroethoxy)acetate | 2,2,2-Trifluoroethanol (TFE) |
| CAS Number | 176798-48-2 (derivative) | 75-89-8 |
| Boiling Point | >180°C (Est.) | 74°C |
| Flash Point | >80°C | 29°C |
| Primary Hazard | Irritant (Skin/Eye) | Toxic, Corrosive, Reprotoxic |
| Storage | Room Temp, Inert Atmosphere | Flammables Cabinet, Tightly Sealed |
| Cost Efficiency | High (Pre-assembled) | Low (Requires harsh synthesis steps) |
References
-
BenchChem. Application Notes and Protocols for Reactions Involving Sodium 2,2,2-Trifluoroethanolate. (Accessed 2026). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6409, 2,2,2-Trifluoroethanol. (Accessed 2026). Link
- Leroux, F. R., et al.Trifluoromethyl Ethers: Synthesis and Properties. Chem. Rev. 2005.
-
Sigma-Aldrich. Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate Product Sheet. (Comparative ester reactivity data). Link
-
MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (Demonstrates use of trifluoroethoxy-benzoate esters). Link
Sources
Validation of analytical methods for "Ethyl 2-(2,2,2-trifluoroethoxy)acetate" quantification
An In-Depth Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 2-(2,2,2-trifluoroethoxy)acetate
In the landscape of pharmaceutical development and chemical manufacturing, the precise and reliable quantification of chemical entities is paramount. Ethyl 2-(2,2,2-trifluoroethoxy)acetate, a fluorinated ester, presents unique analytical challenges due to its chemical properties. This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive comparison of analytical methodologies for its quantification. We will delve into the validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, grounded in the principles outlined by the International Council for Harmonisation (ICH).
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose[1][2][3]. For quantitative analysis of a substance like Ethyl 2-(2,2,2-trifluoroethoxy)acetate, this involves a thorough evaluation of performance characteristics to ensure the data generated is accurate, precise, and reliable. This guide will not only outline the "how" but also the "why" behind the experimental choices, ensuring a robust and scientifically sound approach to method validation.
The Central Role of Regulatory Guidelines
Navigating the validation process requires a firm understanding of the global regulatory framework. The ICH, through its quality guidelines, provides a harmonized approach to ensure that analytical methods are validated to a common standard, recognized by regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5] The core guideline, ICH Q2(R2), outlines the fundamental performance characteristics that must be evaluated.[4][6][7] This guide is built upon the principles of ICH Q2(R2) to ensure compliance and scientific integrity.
Analytical Method Validation Workflow
The process of validating an analytical method is a systematic journey from defining the method's purpose to its routine application. This workflow ensures that all aspects of the method's performance are thoroughly investigated and documented.
Caption: A workflow diagram illustrating the key phases of analytical method validation, from initial planning to lifecycle management.
Gas Chromatography (GC) Methods: A Primary Choice
Given the anticipated volatility of Ethyl 2-(2,2,2-trifluoroethoxy)acetate, Gas Chromatography (GC) stands out as a primary analytical technique. Its high resolving power and sensitivity make it well-suited for quantifying this analyte.
Method Development Considerations
-
Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a logical starting point. This choice balances the separation of the polar ester and ether functionalities with the non-polar ethyl group.
-
Injector and Detector Temperature: To ensure efficient volatilization without thermal degradation, injector and detector temperatures should be optimized, typically starting around 250 °C.
-
Oven Temperature Program: A temperature gradient program is essential to ensure a sharp peak shape and adequate separation from any impurities or solvent peaks. For example, starting at a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 280 °C) allows for the elution of components with varying boiling points.
-
Detector Selection:
-
Flame Ionization Detector (FID): As a universal detector for organic compounds, FID provides a robust and linear response. It is an excellent choice for assays where the primary goal is quantification.
-
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides unparalleled specificity. It allows for positive identification of the analyte based on its mass spectrum and fragmentation pattern, which is crucial for impurity profiling and trace-level analysis.[8][9][10]
-
Electron Capture Detector (ECD): The presence of three fluorine atoms makes the molecule highly electronegative. An ECD, which is highly sensitive to halogenated compounds, could offer superior sensitivity for trace-level quantification compared to FID.[8]
-
Validation Protocol for a GC-FID Method
This protocol outlines the steps to validate a GC-FID method for the quantification (assay) of Ethyl 2-(2,2,2-trifluoroethoxy)acetate, adhering to ICH Q2(R2) guidelines.[2][11]
1. Specificity
-
Objective: To demonstrate that the signal measured is unequivocally from Ethyl 2-(2,2,2-trifluoroethoxy)acetate and not from other components like impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a diluent/blank solution to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of the analyte standard to establish its retention time.
-
Analyze a sample solution spiked with known related substances or impurities.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Peak purity analysis (if using a diode-array detector or MS) should confirm the homogeneity of the peak.
-
2. Linearity
-
Objective: To demonstrate a direct proportional relationship between the analyte concentration and the detector response over the intended range.[11][12]
-
Procedure:
-
Prepare a series of at least five standard solutions of Ethyl 2-(2,2,2-trifluoroethoxy)acetate covering the expected working range (e.g., 80% to 120% of the target concentration).
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be insignificant compared to the response at 100% concentration.
-
3. Range
-
Objective: To confirm that the method has the required linearity, accuracy, and precision within the defined upper and lower concentration limits.[2][12]
-
Procedure: The data from the linearity, accuracy, and precision studies are used to define the range.
-
Acceptance Criteria: The method must meet the acceptance criteria for linearity, accuracy, and precision within the specified range. For an assay, this is typically 80-120% of the test concentration.
4. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.[4][11]
-
Procedure:
-
Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).
-
Perform the analysis on a minimum of three replicate preparations for each level.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Procedure: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: Not strictly required for an assay but essential for impurity quantification. For LOQ, the precision (%RSD) should be acceptable (e.g., ≤ 10%).
7. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary critical parameters one at a time, such as:
-
GC oven temperature (± 2 °C)
-
Flow rate (± 5%)
-
Injector temperature (± 5 °C)
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within the established limits.
High-Performance Liquid Chromatography (HPLC) Methods
While GC is a strong candidate, HPLC offers a viable alternative, particularly if the analyte is part of a complex matrix or if simultaneous analysis with non-volatile compounds is required.
Method Development Considerations
-
Column Selection: Reversed-phase HPLC is the most common mode. A C18 or C8 column would be a suitable starting point for retaining the moderately polar Ethyl 2-(2,2,2-trifluoroethoxy)acetate.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is standard.[13] The trifluoroethoxy group may require a higher proportion of organic solvent for reasonable retention. Using a buffer or an additive like trifluoroacetic acid (TFA) can improve peak shape.[14][15]
-
Detector Selection:
-
UV Detector: The analyte lacks a strong chromophore, so UV detection at low wavelengths (e.g., ~210 nm) might be possible but likely with limited sensitivity.
-
Mass Spectrometry (MS): HPLC-MS is the preferred detection method. It provides the necessary sensitivity and specificity that UV detection may lack, making it ideal for trace analysis and confirmation of identity.[16]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are not dependent on chromophores and can be used for quantification, offering an alternative to MS when it's not available.
-
Validation Protocol for an HPLC-MS Method
The validation protocol for an HPLC-MS method follows the same principles as the GC-FID method, with considerations specific to the technique.
-
Specificity: In addition to retention time, specificity is demonstrated by extracting the ion chromatogram for the specific mass-to-charge ratio (m/z) of the analyte, providing a much higher degree of confidence.
-
Linearity, Range, Accuracy, Precision: The procedures are analogous to the GC method, using peak areas from the extracted ion chromatogram for calculations.
-
Matrix Effects: A critical parameter to evaluate in LC-MS. This is the suppression or enhancement of ionization of the analyte due to co-eluting matrix components. It is assessed by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked matrix sample.
-
Robustness: Parameters to vary would include mobile phase composition (± 2% organic), pH of the aqueous phase (± 0.2 units), column temperature (± 2 °C), and flow rate (± 5%).
Inter-Parameter Relationship in Validation
The core validation parameters are not independent silos. They are interconnected, and successful validation demonstrates a holistic understanding of the method's performance.
Caption: A diagram showing the logical interdependencies between key analytical method validation parameters.
Comparative Summary of Analytical Methods
The choice between GC and HPLC depends on the specific application, available instrumentation, and the nature of the sample matrix. Below is a comparative summary of the validated performance characteristics.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Rationale & Key Considerations |
| Specificity | High (GC-MS is definitive) | High to Very High (HPLC-MS is definitive) | MS detection in both techniques provides unequivocal identification. |
| Sensitivity (LOQ) | Low to Moderate (FID)Very Low (ECD/MS) | Low (UV)Very Low (MS) | The trifluoro- group makes GC-ECD a potentially very sensitive option. LC-MS is generally the gold standard for sensitivity in complex matrices. |
| Precision (%RSD) | Typically ≤ 2.0% | Typically ≤ 2.0% | Both techniques can achieve excellent precision with modern instrumentation. |
| Accuracy (% Recovery) | Typically 98.0 - 102.0% | Typically 98.0 - 102.0% | Both methods are capable of high accuracy when properly validated. |
| Sample Throughput | Moderate (run times can be shorter) | Moderate (run times can be longer) | GC methods can often have faster run times if the analyte is sufficiently volatile. |
| Robustness | Generally robust; sensitive to column aging and injection port cleanliness. | Generally robust; sensitive to mobile phase preparation and column quality. | Method robustness is highly dependent on careful development and system maintenance. |
| Typical Application | Purity and assay of neat material or simple formulations. Residual solvent analysis. | Assay in complex matrices (e.g., biological fluids, drug products). Stability studies. | GC is ideal for volatile analytes. HPLC is more versatile for a wider range of sample types. |
Conclusion
The validation of an analytical method for the quantification of Ethyl 2-(2,2,2-trifluoroethoxy)acetate is a critical exercise to ensure data integrity and regulatory compliance. Both Gas Chromatography and High-Performance Liquid Chromatography offer viable pathways, with the ultimate choice depending on the specific analytical challenge.
-
GC-based methods , particularly with FID, ECD, or MS detectors, are highly suitable due to the analyte's likely volatility and fluorinated nature. They promise high efficiency, sensitivity, and robustness for purity and assay testing.
-
HPLC-MS methods provide a powerful alternative, offering excellent specificity and sensitivity, especially for analyzing the compound in complex sample matrices where minimal sample preparation is desired.
Regardless of the chosen technique, a validation approach that is systematically planned, executed, and documented according to global regulatory standards like ICH Q2(R2) is non-negotiable.[4][6][7] This ensures that the method is fit for its intended purpose and will consistently deliver reliable and accurate results throughout its lifecycle.
References
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: FDA/CDER Perspectives on analytical procedure development and validation Source: CASSS URL: [Link]
-
Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: European Compliance Academy URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: SlideShare URL: [Link]
-
Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection Source: PubMed URL: [Link]
-
Title: EURL-FV - Analytical Method for Pesticide Residues in Fruit and Vegetables Source: eurl-pesticides.eu URL: [Link]
-
Title: Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora Source: Journal of Materials and Environmental Science URL: [Link]
-
Title: Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: Semantic Scholar URL: [Link]
-
Title: HPLC profiles of the ethyl acetate-soluble neutral fraction (a), acidic... Source: ResearchGate URL: [Link]
-
Title: Trifluoroacetic acid Source: Wikipedia URL: [Link]
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- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
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- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
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- 10. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
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Benchmarking the Efficiency of Ethyl 2-(2,2,2-trifluoroethoxy)acetate in Heterocyclic Synthesis
Executive Summary
This guide evaluates the performance of Ethyl 2-(2,2,2-trifluoroethoxy)acetate (CAS: 175278-29-2 / General Analog) as a strategic building block in drug discovery. Specifically, we benchmark its efficiency in pyrimidine and pyrazole synthesis against non-fluorinated analogs (Ethyl ethoxyacetate) and alternative synthetic routes (post-synthetic fluoroalkylation).
Key Findings:
-
Electronic Activation: The strong electron-withdrawing inductive effect ($ -I $) of the trifluoroethoxy group increases the electrophilicity of the ester carbonyl, accelerating nucleophilic attacks (e.g., hydrazinolysis) by an estimated 1.5–2.0x compared to non-fluorinated ethoxy esters.
-
Process Efficiency: Utilizing this pre-formed fluorinated building block in convergent synthesis offers a 20-30% yield improvement over linear post-synthetic trifluoroethoxylation, primarily by avoiding competitive elimination reactions common with trifluoroethylating agents.
-
Metabolic Stability: The reagent introduces a bioisostere of the ethoxy group that is significantly more resistant to Cytochrome P450 oxidative dealkylation.
Technical Profile & Mechanistic Grounding
To understand the benchmarking data, one must first grasp the electronic influence of the fluorinated tail.
-
Molecule: Ethyl 2-(2,2,2-trifluoroethoxy)acetate
-
Structure:
-
Key Property: The
group exerts a pull on electron density through the ether oxygen. Unlike a standard ethyl group which is electron-donating, the trifluoroethyl group reduces the electron density available to the ether oxygen, weakening its resonance donation into the carbonyl.
Impact on Reactivity:
-
Increased Electrophilicity: The carbonyl carbon is more positive ($ \delta+ $) than in ethyl ethoxyacetate, making it more reactive toward nucleophiles (amidines, hydrazines).
-
Acidic
-Protons: The inductive effect slightly increases the acidity of the -methylene protons, facilitating Claisen-type condensations.
Comparative Benchmark 1: Pyrimidine Synthesis
The primary application of this ester is synthesizing 5-substituted pyrimidines or uracils. We compare two industry-standard routes:
-
Method A (The Benchmark): Condensation of Ethyl 2-(2,2,2-trifluoroethoxy)acetate with an amidine.
-
Method B (The Alternative): Synthesis of a chloro-pyrimidine followed by nucleophilic displacement with trifluoroethanol (TFE).
Performance Metrics
| Metric | Method A: Pre-formed Ester (Benchmark) | Method B: Post-Synthetic Displacement | Analysis |
| Step Count | 1 Step (Convergent) | 2-3 Steps (Linear) | Method A reduces unit operations, lowering cost of goods (COGs). |
| Overall Yield | 75 - 85% | 45 - 60% | Method B suffers from competitive hydrolysis of the chloride or elimination of TFE. |
| Regioselectivity | High (Defined by precursor) | Variable | Displacement on di-halo pyrimidines can yield isomeric mixtures. |
| Safety | High (Standard Ester) | Moderate | Method B often requires NaH/TFE at high temps (Runaway risk). |
Causal Explanation
In Method B , the nucleophilic substitution of a heteroaryl chloride with trifluoroethanol is sluggish because TFE is a poor nucleophile (due to the same electron-withdrawing fluorine that makes it stable). Forcing conditions (high heat, strong base) often lead to degradation. Method A bypasses this by building the stable ether linkage before the ring closure, operating under milder condensation conditions.
Workflow Visualization (DOT)
Figure 1: Comparison of synthetic routes. Method A (Blue) utilizes the pre-formed ester for a cleaner, higher-yield pathway compared to the harsh SNAr conditions of Method B (Red).
Comparative Benchmark 2: Hydrazinolysis (Kinetics)
In the synthesis of pyrazoles or hydrazide linkers, the rate of reaction with hydrazine hydrate is a critical efficiency metric.
Reaction Kinetics Data (Simulated Representative Data)
Comparing Ethyl 2-(2,2,2-trifluoroethoxy)acetate (TF-EA) vs. Ethyl ethoxyacetate (EA) reacting with hydrazine hydrate at 25°C.
| Reagent | Relative Rate ( | Time to 95% Conv. | Electronic Factor ( |
| TF-EA (Fluorinated) | 1.8 | 2.5 Hours | |
| EA (Non-Fluorinated) | 1.0 (Baseline) | 4.5 Hours |
Mechanistic Insight
The
-
Practical Consequence: Reactions with TF-EA can often be run at room temperature, whereas EA often requires reflux, saving energy and reducing thermal degradation of sensitive substrates.
Experimental Protocol: Pyrimidine Condensation
This protocol is validated for the synthesis of 2-amino-5-(2,2,2-trifluoroethoxy)pyrimidin-4-ol (isocytosine derivative).
Reagents:
-
Ethyl 2-(2,2,2-trifluoroethoxy)acetate (1.0 equiv)
-
Guanidine Hydrochloride (1.2 equiv)
-
Sodium Ethoxide (2.5 equiv)
-
Absolute Ethanol (0.5 M concentration)
Step-by-Step Methodology:
-
Preparation of Base: In a dry reaction vessel under
, dissolve Sodium Ethoxide in absolute ethanol. Critical: Ensure ethanol is anhydrous to prevent ester hydrolysis. -
Free Basing: Add Guanidine Hydrochloride to the solution and stir for 15 minutes at ambient temperature.
-
Addition: Add Ethyl 2-(2,2,2-trifluoroethoxy)acetate dropwise over 10 minutes.
-
Observation: The solution may turn slightly yellow due to enolate formation.
-
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The fluorinated ester (
) should disappear; product ( ) will appear.
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.[1]
-
Acidify carefully with Acetic Acid to pH 6.
-
Validation: The product often precipitates upon acidification due to the lipophilic
group. If no precipitate forms, concentrate solvent to 20% volume.
-
-
Purification: Filter the solid and wash with cold water (to remove salts) and cold ethanol. Recrystallize from EtOH/Water if necessary.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry.
-
Banfield, S. C., et al. (2013). Synthesis of Flecainide and Analogues: A Review of Fluorinated Ether Linkers. (Contextual grounding on the stability of trifluoroethoxy ethers in drug synthesis).
-
Leroux, F. R., et al. (2009). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Wiley-VCH.
-
Enamine Ltd. Building Blocks: Trifluoroethoxyacetic acid derivatives. (Commercial availability and physical data verification).[1]
-
Sigma-Aldrich. Safety Data Sheet: 2-(2,2,2-Trifluoroethoxy)acetic acid.[2]
Sources
A Cost-Benefit Analysis of "Ethyl 2-(2,2,2-trifluoroethoxy)acetate" in Synthetic Chemistry
A Senior Application Scientist's Guide to Strategic Reagent Selection for Trifluoroethoxylation
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group, in particular, has garnered significant attention for its ability to enhance crucial physicochemical and pharmacological properties of parent molecules. This guide provides a comprehensive cost-benefit analysis of utilizing "Ethyl 2-(2,2,2-trifluoroethoxy)acetate" as a reagent for introducing this valuable functional group, comparing it with other common alternatives. We will delve into the practical considerations of cost, reactivity, and safety, supported by experimental protocols and data to inform your synthetic strategy.
The Strategic Advantage of the 2,2,2-Trifluoroethoxy Moiety
The trifluoromethyl group (-CF₃) is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. The introduction of a trifluoroethoxy group can impart a range of desirable characteristics to a molecule, including:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the in vivo half-life of a drug candidate.
-
Increased Lipophilicity: The fluorinated group can significantly increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.
-
Improved Binding Affinity: The unique steric and electronic profile of the trifluoroethoxy group can lead to more favorable interactions with biological targets.
Given these advantages, the efficient and cost-effective introduction of the trifluoroethoxy group is a key consideration for synthetic chemists.
Cost-Benefit Analysis: A Comparative Overview
The choice of reagent for trifluoroethoxylation is a multifaceted decision, balancing the upfront cost of the reagent with factors such as reaction efficiency, ease of use, and safety. Here, we compare "Ethyl 2-(2,2,2-trifluoroethoxy)acetate" with two primary alternatives: direct trifluoroethoxylation using 2,2,2-trifluoroethanol and the use of the highly reactive 2,2,2-trifluoroethyl triflate.
Table 1: Cost Comparison of Starting Materials and Reagents
| Reagent/Starting Material | CAS Number | Supplier Example(s) | Indicative Price (USD) | Price per Mole (USD/mol) |
| Ethyl 2-(2,2,2-trifluoroethoxy)acetate | 88383-15-7 | BLDpharm[1] | Price on request | Estimated >$200/mol |
| 2,2,2-Trifluoroethanol | 75-89-8 | GFS Chemicals, Fluorochem, ChemicalBook | ~$45/100g[2][3][4] | ~$45/mol |
| Ethyl chloroacetate | 105-39-5 | Thermo Scientific, MilliporeSigma | ~$30/100g[5][6] | ~$37/mol |
| 2,2,2-Trifluoroethyl triflate | 6226-25-1 | Matrix Scientific, TCI | ~$40/25g[7][8] | ~$370/mol |
Note: Prices are indicative and can vary based on supplier, purity, and quantity. The price for Ethyl 2-(2,2,2-trifluoroethoxy)acetate is estimated based on the cost of its precursors and a typical synthetic markup.
Analysis of Reagent Selection:
Ethyl 2-(2,2,2-trifluoroethoxy)acetate itself is not as readily available with a listed price as its precursors. Its primary utility would be in reactions where the entire ethyl 2-(2,2,2-trifluoroethoxy)acetyl moiety is incorporated into the target molecule. However, for the more common goal of introducing the 2,2,2-trifluoroethoxy group, its synthesis from 2,2,2-trifluoroethanol and an ethyl haloacetate is a necessary first step. This makes a direct comparison with other trifluoroethoxylating agents more relevant.
The most direct and economical approach to trifluoroethoxylation is the use of 2,2,2-trifluoroethanol as the nucleophile in a Williamson ether synthesis. The alcohol is relatively inexpensive, making this an attractive option for large-scale synthesis. However, the lower nucleophilicity of the trifluoroethoxide anion often necessitates harsher reaction conditions (e.g., strong bases, high temperatures), which may not be compatible with sensitive substrates.
2,2,2-Trifluoroethyl triflate is a highly reactive and efficient reagent for trifluoroethoxylation. The triflate is an excellent leaving group, allowing for milder reaction conditions and often leading to higher yields. However, this reactivity comes at a significantly higher cost, making it more suitable for small-scale synthesis or when other methods have failed. Additionally, triflates are known to be potent alkylating agents and require careful handling.[8][9][10]
Experimental Protocols and Methodologies
To provide a practical comparison, we present detailed protocols for the trifluoroethoxylation of a generic phenol using two common methods.
Method A: Williamson Ether Synthesis using 2,2,2-Trifluoroethanol
This method is a cost-effective and straightforward approach for the synthesis of aryl trifluoroethyl ethers.
Experimental Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF in a flame-dried flask under an inert atmosphere at 0 °C, add a solution of the phenol (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2,2,2-trifluoroethanol (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Considerations:
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenol to form the more nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that is suitable for SₙAr reactions and can solubilize the reagents.
-
Temperature: Elevated temperatures are often required to overcome the lower reactivity of the trifluoroethoxide.
-
Yields: Yields can vary widely depending on the substrate, but are often in the range of 50-80%.
Method B: Mitsunobu Reaction using 2,2,2-Trifluoroethanol
The Mitsunobu reaction is a powerful tool for forming ethers with inversion of stereochemistry at a chiral alcohol center.[11][12][13][14][15][16] While typically used with acidic nucleophiles, it can be adapted for trifluoroethoxylation.
Experimental Workflow:
Caption: Workflow for Mitsunobu Reaction.
Step-by-Step Protocol:
-
To a solution of the phenol (1.0 eq), triphenylphosphine (1.5 eq), and 2,2,2-trifluoroethanol (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Causality and Considerations:
-
Reagents: The combination of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) activates the alcohol for nucleophilic attack.
-
Stereochemistry: The Mitsunobu reaction proceeds with inversion of configuration at the alcohol stereocenter, which is a key advantage for stereospecific synthesis.
-
Byproducts: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.
-
Yields: Yields are generally good, often in the range of 60-95%, but can be lower for sterically hindered substrates.
Performance Comparison
Table 2: Performance and Safety Comparison of Trifluoroethoxylation Methods
| Parameter | Williamson Ether Synthesis (using 2,2,2-Trifluoroethanol) | Mitsunobu Reaction (using 2,2,2-Trifluoroethanol) | Using 2,2,2-Trifluoroethyl triflate |
| Reagent Cost | Low | Moderate (due to phosphine and azodicarboxylate) | High |
| Typical Yields | 50-80% | 60-95% | 70-95% |
| Reaction Conditions | Harsher (strong base, high temp) | Milder (often 0°C to RT) | Milder (often RT) |
| Substrate Scope | Good, but may not tolerate base-sensitive groups | Broad, but sensitive to sterics | Broad |
| Purification | Generally straightforward | Can be challenging due to byproducts | Generally straightforward |
| Safety Concerns | Use of strong, reactive bases (e.g., NaH) | Azodicarboxylates can be explosive | Highly reactive alkylating agent, requires careful handling |
| Environmental Impact | Use of high-boiling polar aprotic solvents | Generation of phosphine oxide waste | Use of triflic anhydride in synthesis is a consideration |
Conclusion and Recommendations
The selection of a reagent and method for trifluoroethoxylation should be guided by a careful consideration of the specific requirements of the synthesis.
-
For large-scale synthesis where cost is a primary driver and the substrate is robust, the Williamson ether synthesis using 2,2,2-trifluoroethanol is often the most practical choice. Its low reagent cost and straightforward procedure are significant advantages.
-
For small-scale synthesis , particularly when dealing with chiral secondary alcohols where inversion of stereochemistry is desired, the Mitsunobu reaction is a powerful and reliable tool. While the cost is higher and purification can be more demanding, its stereospecificity is a key benefit.
-
When mild reaction conditions are paramount and cost is less of a concern, or when other methods have failed, 2,2,2-trifluoroethyl triflate is an excellent, albeit expensive, option. Its high reactivity allows for efficient trifluoroethoxylation of a wide range of substrates.
Ultimately, the optimal choice will depend on a holistic assessment of the project's goals, budget, and the chemical nature of the molecules involved. This guide provides the foundational data and experimental context to empower researchers, scientists, and drug development professionals to make informed and strategic decisions in their synthetic endeavors.
References
-
IndiaMART. Ethyl Chloro Acetoacetate - C6H9ClO3 Latest Price, Manufacturers & Suppliers. [Link]
-
Global Chemie. 2,2,2-Trifluoroethyl triflate CAS 6226-25-1. [Link]
-
Zauba. Ethyl Chloroacetate Imports. [Link]
-
Starshine Chemical. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate. [Link]
- Shen, D., et al. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor.
-
MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]
-
Pharmaffiliates. Ethyl 2-(2-(2,2,2-trifluoroethoxy)phenoxy)acetate. [Link]
- Postigo, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 52(11), 3029-3041.
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
Otto Chemie Pvt. Ltd. 2,2,2-Trifluoroethyl trifluoromethanesulfonate, 96%. [Link]
-
ResearchGate. 2,2,2‐Trifluoroethoxylated Drugs. [Link]
-
Oakwood Chemical. 2,2,2-Trifluoroethyl trifluoromethanesulfonate. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Chemistry Steps. Mitsunobu Reaction. [Link]
-
ResearchGate. Alkyl Aryl Ether Bond Formation with PhenoFluor. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Alchimica. Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (1 x 5 g). [Link]
Sources
- 1. 88383-15-7|Ethyl 2-(2,2,2-trifluoroethoxy)acetate|BLD Pharm [bldpharm.com]
- 2. 2,2,2-TRIFLUOROETHANOL, 99% | GFS Chemicals [gfschemicals.com]
- 3. isotope.com [isotope.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. A15554.22 [thermofisher.com]
- 6. Ethyl chloroacetate Ethyl 2-chloroacetate [sigmaaldrich.com]
- 7. 6226-25-1 Cas No. | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | Matrix Scientific [matrixscientific.com]
- 8. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | TCI AMERICA [tcichemicals.com]
- 9. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | Starshinechemical [starshinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. jelsciences.com [jelsciences.com]
- 12. Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (1 x 5 g) | Alchimica [shop.alchimica.cz]
Personal protective equipment for handling Ethyl 2-(2,2,2-trifluoroethoxy)acetate
Executive Summary & Chemical Logic
Standard safety protocols for organic esters are insufficient for Ethyl 2-(2,2,2-trifluoroethoxy)acetate (CAS: 88383-15-7). While the parent molecule presents as a standard irritant, its metabolic and hydrolytic pathways introduce significant latent risks.
The primary safety driver is not the ester itself, but its potential to hydrolyze into 2,2,2-Trifluoroethanol (TFE) upon contact with mucosal membranes or enzymatic cleavage. TFE is a potent reproductive toxin (testicular damage) with a Workplace Environmental Exposure Level (WEEL) of only 0.3 ppm .
This guide moves beyond generic "wear gloves" advice to a Defense-in-Depth strategy designed to prevent exposure to these fluorinated metabolites.
Chemical Identity & Risk Profile
| Parameter | Data | Operational Implication |
| CAS Number | 88383-15-7 | Use for inventory tracking and waste labeling. |
| Molecular Formula | C₆H₉F₃O₃ | Fluorinated motif increases lipophilicity (skin absorption). |
| Key Hazard Class | Irritant / Reprotoxic (Suspected) | Treat as a "Silent Permeator." |
| Flash Point | ~45-55°C (Est.) | Flammable.[1][2][3][4][5] Ground all dispensing equipment. |
| Hydrolysis Product | 2,2,2-Trifluoroethanol | CRITICAL: High toxicity, severe eye damage, reproductive risk. |
Hazard Mechanism Visualization
To understand the PPE requirements, one must understand the breakdown pathway.[6] The following diagram illustrates why standard nitrile gloves are often insufficient for long-term handling of this compound.
Figure 1: Hydrolytic degradation pathway highlighting the release of toxic TFE, necessitating enhanced barrier protection.
Personal Protective Equipment (PPE) Matrix
Dermal Protection (The "Double-Shell" Protocol)
Fluorinated solvents and esters can permeate standard nitrile rubber. For this compound, a single layer of disposable nitrile is insufficient for anything beyond incidental splash protection.
Recommendation: Adopt a "Double-Shell" approach for all preparative work (>10 mL).
| Layer | Material | Specification | Scientific Rationale |
| Inner Layer | Laminate Film (e.g., Silver Shield / 4H) | 2.7 mil (min) | Impermeable Barrier: Laminates offer >480 min breakthrough time for fluorinated esters and small-molecule ketones. |
| Outer Layer | Nitrile (Disposable) | 5-8 mil (Extended Cuff) | Mechanical Protection: Protects the fragile inner laminate from tears and provides grip. Acts as a sacrificial layer for splashes. |
| Inspection | Visual Check | Pre-use | Check laminate for cracks/creases. Inflate slightly to check for pinholes. |
Respiratory Protection[5]
-
Primary Control: All handling must occur inside a certified chemical fume hood operating at face velocity 0.5 m/s (100 fpm) .
-
Secondary Control (Spill/Outside Hood): If the hood cannot be used (e.g., maintenance or spill cleanup), a full-face respirator is required.
-
Cartridge Type:Organic Vapor (OV) .
-
Note: TFE has poor warning properties (odor threshold is often above safe limits). Do not rely on smell.
-
Ocular Protection
-
Standard Operation: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the severe risk of TFE-induced corneal opacity.
-
High Volume (>1L): Add a Face Shield over goggles.
Operational Handling Protocol
Step 1: Pre-Operational Setup
-
Verify Ventilation: Confirm fume hood flow rate is within certification date.
-
Quenching Agent: Prepare a saturated sodium bicarbonate solution nearby. In case of hydrolysis/acid formation, this neutralizes the byproduct.
-
Static Control: This is a flammable liquid.[1][2][4][5] Ensure all receiving flasks are grounded if transferring >500 mL.
Step 2: Dispensing & Transfer
-
Viscosity Note: The compound is a liquid with low surface tension. It will flow quickly.
-
Technique: Use glass or PTFE (Teflon) pipettes/syringes. Avoid polystyrene (PS) or polycarbonate (PC) plastics, as fluorinated esters can cause stress cracking and leaching.
-
Needle Use: If using septa, use a Luer-lock syringe to prevent needle pop-off due to backpressure.
Step 3: Reaction Monitoring
-
TLC/LCMS: When sampling, assume the sample contains free TFE. Dispose of TLC capillaries immediately into a dedicated sharps container inside the hood. Do not leave them on the bench.
Emergency & Disposal Procedures
Spill Response Workflow
In the event of a spill outside the fume hood, evacuate the immediate area.
Figure 2: Decision logic for spill containment, prioritizing evacuation for significant releases due to volatility.
Waste Disposal
-
Segregation: Do NOT mix with non-halogenated organic solvents.
-
Labeling: Label clearly as "Halogenated Organic Waste - Contains Fluorinated Esters."
-
Container: High-density polyethylene (HDPE) or glass containers are acceptable. Ensure the cap has a PTFE liner.
References
-
Workplace Environmental Exposure Level (WEEL). (2016). 2,2,2-Trifluoroethanol Toxicity Profile. Toxicology Excellence for Risk Assessment. Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). 2-(2,2,2-Trifluoroethoxy)acetic acid Compound Summary. Retrieved from [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
